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  • Product: 5-amino-1-(propan-2-yl)piperidin-2-one
  • CAS: 1334148-30-9

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 5-Amino-1-(propan-2-yl)piperidin-2-one: A Comprehensive Technical Guide

Introduction 5-Amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), also widely known as 5-amino-1-isopropylpiperidin-2-one, is a highly versatile nitrogen-containing heterocyclic building block[1]. Featuring a rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), also widely known as 5-amino-1-isopropylpiperidin-2-one, is a highly versatile nitrogen-containing heterocyclic building block[1]. Featuring a rigidified delta-lactam core and a primary amine, this compound is extensively utilized in modern medicinal chemistry[2]. It is particularly valuable in the design of kinase inhibitors, PARP inhibitors, and cereblon-based PROTACs, where the piperidinone ring provides optimal vectors for hydrogen bonding, and the isopropyl group enhances both lipophilicity and metabolic stability[3].

Retrosynthetic Analysis and Strategy Selection

When designing a scalable synthesis for this target, chemists must navigate the competing reactivity of two distinct nitrogen atoms: the primary amine and the secondary lactam.

  • De Novo Synthesis: Constructing the ring from acyclic precursors (e.g., via Dieckmann condensation or from aspartic acid derivatives) is possible but requires multiple steps and chiral pool starting materials, drastically reducing overall atom economy[2].

  • Functional Group Interconversion: Starting from 5-hydroxypiperidin-2-one involves N-alkylation followed by activation of the hydroxyl group (e.g., mesylation) and azide displacement. While robust, this route is lengthy and risks competitive O-alkylation.

  • Late-Stage N-Alkylation (Selected Route): The most efficient protocol leverages commercially available 5-aminopiperidin-2-one[4]. By transiently protecting the highly nucleophilic primary amine, the lactam nitrogen can be selectively alkylated. This three-step sequence—protection, alkylation, and deprotection—offers high yields, utilizes inexpensive reagents, and is highly scalable[5].

Step-by-Step Experimental Methodologies

The following protocol outlines a self-validating, three-step synthesis designed for high chemoselectivity and yield.

Step 1: Regioselective Amine Protection

Objective: Mask the primary amine to prevent competitive alkylation. Causality & Logic: The primary amine is significantly more nucleophilic than the resonance-stabilized lactam nitrogen. Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the primary amine without requiring strong bases, ensuring the lactam remains untouched.

Protocol:

  • Dissolve 5-aminopiperidin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

  • Add triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Rationale: The base neutralizes the hydrochloride salt to free the amine and catalyzes the protection.

  • Add Boc₂O (1.1 eq) in portions.

  • Stir the mixture at room temperature for 4 hours. Self-Validation: Monitor by TLC (Ninhydrin stain; the starting primary amine will stain deep purple, whereas the Boc-protected product will not).

  • Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Lactam N-Alkylation

Objective: Introduce the isopropyl group at the lactam nitrogen. Causality & Logic: The lactam NH has a pKa of ~15. Sodium hydride (NaH) is required to quantitatively deprotonate it, forming a highly reactive amide enolate. 2-Iodopropane is chosen over 2-bromopropane because the iodide is a superior leaving group, which is critical when driving sterically hindered secondary alkyl halides through an Sₙ2 transition state. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature optimally solvates the Na⁺ cation, leaving the lactam anion highly nucleophilic.

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (8 mL/g) under an inert argon atmosphere.

  • Cool the solution to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Self-Validation: Observe hydrogen gas evolution. Stir for 30 minutes until bubbling ceases to ensure complete deprotonation.

  • Add 2-iodopropane (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

  • Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x). Rationale: LiCl washes are highly effective at partitioning residual DMF into the aqueous phase.

  • Dry, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the N-alkylated intermediate.

Step 3: Acid-Mediated Deprotection

Objective: Remove the Boc group to reveal the target compound. Causality & Logic: The tert-butyl carbamate is highly sensitive to strong acids. Trifluoroacetic acid (TFA) cleanly cleaves the Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts, which entropically drives the reaction to completion.

Protocol:

  • Dissolve the N-alkylated intermediate in DCM (5 mL/g).

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • To obtain the free base, dissolve the residue in minimal water, basify to pH 10 with 2M NaOH, and extract with DCM. Dry and concentrate to yield 5-amino-1-(propan-2-yl)piperidin-2-one[6].

Mechanistic Pathways and Visualizations

SyntheticRoute SM 5-Aminopiperidin-2-one Int1 Boc-Protected Intermediate SM->Int1 Boc2O, Et3N DCM, RT Int2 N-Alkylated Intermediate Int1->Int2 NaH, 2-Iodopropane DMF, 0°C to RT Product 5-Amino-1-(propan-2-yl) piperidin-2-one Int2->Product TFA, DCM RT, then NaOH

Figure 1: Three-step synthetic workflow for 5-amino-1-(propan-2-yl)piperidin-2-one.

Mechanism A 1. Substrate Boc-5-aminopiperidin-2-one B 2. Deprotonation NaH abstracts lactam NH A->B + NaH (-H2 gas) C 3. Amide Enolate Resonance-stabilized anion B->C D 4. SN2 Attack Anion attacks 2-iodopropane C->D + Isopropyl Iodide E 5. Product N-isopropyl lactam D->E - NaI

Figure 2: Mechanistic steps of the regioselective lactam N-alkylation via SN2 displacement.

Quantitative Data & Process Parameters

StepReaction PhaseReagents & SolventsTemp / TimeTypical YieldKey Analytical Marker (¹H NMR)
1 Amine ProtectionBoc₂O, Et₃N, DCM0 °C to RT / 4 h85–90%~1.45 ppm (s, 9H, Boc group)
2 N-AlkylationNaH, 2-Iodopropane, DMF0 °C to RT / 12 h75–80%~4.80 ppm (septet, 1H, CH(CH₃)₂)
3 DeprotectionTFA, DCM0 °C to RT / 2 h90–95%Complete loss of ~1.45 ppm signal

Conclusion & Future Perspectives

The synthetic route detailed above provides a robust, high-yielding pathway to 5-amino-1-(propan-2-yl)piperidin-2-one[7]. By utilizing a transient Boc-protection strategy, chemists can successfully circumvent the inherent chemoselectivity issues associated with dual-nitrogen heterocycles. This methodology is highly amenable to industrial scale-up and can be easily adapted for the parallel synthesis of various N-alkylated piperidinone derivatives by simply substituting the alkyl halide in Step 2.

References

  • Title: 2-Piperidinone, 5-amino-1-(1-methylethyl)- Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: 5-Amino-1-(propan-2-yl)piperidin-2-one in Medicinal Chemistry

Executive Summary In contemporary drug development, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is a critical strategy for improving the clinical success rates of small molecules. 5-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is a critical strategy for improving the clinical success rates of small molecules. 5-Amino-1-(propan-2-yl)piperidin-2-one (commonly referred to as 5-amino-1-isopropylpiperidin-2-one) represents a highly privileged, sp3-enriched building block[1]. Operating as a conformationally restricted valerolactam scaffold, it offers medicinal chemists a dual-functional vector: a sterically shielding N-isopropyl group that modulates lipophilicity, and a highly reactive C5-primary amine for orthogonal downstream diversification.

This whitepaper provides a comprehensive technical analysis of its structural dynamics, validated synthetic methodologies, and laboratory handling protocols designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The compound acts as a highly versatile pharmacophore core[2].

PropertyValueScientific Implication
IUPAC Name 5-amino-1-(propan-2-yl)piperidin-2-oneDefines the core valerolactam architecture.
CAS Registry Number 1334148-30-9Standardized identifier for procurement[1].
Molecular Formula C8H16N2OIndicates a low molecular weight fragment[2].
Molecular Weight 156.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[2].
Hydrogen Bond Donors 1Restricted to the C5-primary amine[2].
Hydrogen Bond Acceptors 2Comprises the lactam carbonyl and the amine nitrogen[2].
Topological Polar Surface Area ~46.3 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Mechanistic Rationale for Scaffold Design

The strategic placement of the N-isopropyl group serves a critical pharmacokinetic purpose. By alkylating the lactam nitrogen, the molecule's hydrogen-bond donor capacity is intentionally eliminated at this position. This reduction in desolvation energy significantly enhances passive membrane permeability. Furthermore, the isopropyl moiety provides localized steric bulk, which is frequently utilized to probe hydrophobic sub-pockets in target kinases or proteases. Conversely, the C5-amino group projects outward from the half-chair conformation of the piperidinone ring, providing an accessible vector for rapid library generation.

Validated Synthetic Methodology

The following protocol outlines a robust, two-step synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one starting from commercially available tert-butyl (6-oxopiperidin-3-yl)carbamate. As a Senior Application Scientist, I have structured this workflow to include explicit causality for reagent selection and self-validating checkpoints to ensure high-fidelity execution.

Step 1: N-Alkylation of the Valerolactam Core

Objective: Regioselective introduction of the isopropyl group at the N1 position. Reagents: tert-butyl (6-oxopiperidin-3-yl)carbamate (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), 2-Iodopropane (1.5 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with the starting material and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaH portion-wise.

    • Causality: The lactam N-H possesses a high pKa (~15). NaH is required to ensure quantitative, irreversible deprotonation. Maintaining 0 °C controls the exotherm and prevents thermal degradation of the Boc-protecting group.

  • Alkylation: Stir for 30 minutes at 0 °C, then add 2-iodopropane dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: DMF is chosen as a polar aprotic solvent to optimally solvate the sodium cation, thereby maximizing the nucleophilicity of the naked lactam enolate/nitrogen anion during the SN2 attack on 2-iodopropane.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete when the starting material mass (M+H) disappears, replaced entirely by the intermediate mass.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Crucial step: Wash the organic layer with 5% aqueous LiCl (3x).

    • Causality: DMF is highly miscible with organic solvents. The LiCl wash selectively partitions DMF into the aqueous phase, preventing artificially inflated yields and side reactions in Step 2.

Step 2: Boc Deprotection to Yield the Free Amine

Objective: Cleavage of the tert-butyloxycarbonyl (Boc) group to reveal the reactive C5 primary amine. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Acidic Cleavage: Dissolve the crude intermediate from Step 1 in DCM (0.1 M). Add TFA (10 equivalents) dropwise at 0 °C, then warm to room temperature.

    • Causality: TFA provides the precise acidic environment required to protonate the carbamate oxygen, triggering the expulsion of volatile isobutylene gas and CO2. DCM acts as a non-reactive matrix that stabilizes the transition state.

  • Self-Validation Checkpoint: Monitor the reaction via TLC using a Ninhydrin stain. The appearance of a highly polar, ninhydrin-active (vivid purple/pink) spot confirms the successful unmasking of the primary amine. Gas evolution must completely cease.

  • Isolation: Concentrate in vacuo. To isolate the free base from the resulting TFA salt, dissolve the residue in minimal Methanol (MeOH) and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), followed by flash column chromatography (DCM:MeOH:NH4OH).

Process Visualization

The following diagram illustrates the logical flow of the synthetic methodology and the subsequent downstream applications utilized in drug discovery workflows.

G N1 tert-butyl (6-oxopiperidin-3-yl)carbamate (Starting Material) N2 N-Alkylation (NaH, 2-Iodopropane, DMF) N1->N2 Step 1 N3 Boc-Protected Intermediate (N-Isopropyl) N2->N3 N4 Boc Deprotection (TFA, DCM, RT) N3->N4 Step 2 N5 5-amino-1-(propan-2-yl)piperidin-2-one (Target Scaffold) N4->N5 N6 Amide Coupling (Drug Discovery) N5->N6 Application A N7 Reductive Amination (Lead Optimization) N5->N7 Application B

Figure 1: Synthetic workflow and downstream functionalization of the piperidin-2-one scaffold.

Downstream Functionalization Workflows

Once synthesized, 5-amino-1-(propan-2-yl)piperidin-2-one serves as a versatile nucleophile.

  • Amide Couplings: The primary amine reacts seamlessly with diverse carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) to generate peptidomimetics or targeted inhibitors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) allows for the installation of complex alkyl chains, further optimizing the pharmacokinetic profile of the lead compound.

Safety, Handling, and Storage Protocols

Strict adherence to Environmental Health and Safety (EHS) guidelines is mandatory when handling this compound. According to standardized safety data sheets[3], the following protocols must be observed:

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation[3].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant safety goggles with side-shields, impervious laboratory clothing, and protective gloves. If aerosol or dust formation is possible, a suitable respirator must be deployed[3].

  • Storage Parameters: To prevent oxidative degradation or unwanted side reactions, the compound must be stored in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperature is 2-8 °C , and it must be strictly protected from direct light[3].

References

  • [2] Title: 2-Piperidinone, 5-amino-1-(1-methylethyl)- (CID 54592545) | Source: PubChem | URL: [Link]

Sources

Foundational

Comprehensive Characterization and Synthetic Utility of 5-Amino-1-(propan-2-yl)piperidin-2-one

Executive Summary In modern medicinal chemistry, the strategic incorporation of sp3-rich, polar scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-amino-1-(propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp3-rich, polar scaffolds is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-amino-1-(propan-2-yl)piperidin-2-one (commonly referred to as 5-amino-1-isopropylpiperidin-2-one) represents a highly versatile building block. Featuring a rigidified delta-lactam core, a lipophilic isopropyl vector, and a reactive primary amine, this molecule is frequently deployed in the synthesis of advanced kinase inhibitors, GPCR ligands, and PARP inhibitors to improve target binding and metabolic stability.

Structural Rationale & Physicochemical Profile

The architecture of 5-amino-1-(propan-2-yl)piperidin-2-one offers several distinct advantages in rational drug design. The piperidin-2-one ring acts as an excellent bioisostere for morpholines and piperazines, providing a strong hydrogen bond acceptor (the lactam carbonyl) while significantly reducing the overall basicity of the scaffold[1]. The N-isopropyl group introduces a controlled degree of steric bulk and lipophilicity, which is ideal for occupying hydrophobic pockets in target proteins (such as the ribose-binding pocket of kinases)[1].

From a safety and handling perspective, the compound is classified as a skin and respiratory irritant (GHS Categories 2 and 3) and must be handled with appropriate laboratory ventilation and personal protective equipment[2].

Physicochemical and Safety Data Summary
PropertyValueSource
IUPAC Name 5-amino-1-(propan-2-yl)piperidin-2-one[1]
CAS Registry Number 1334148-30-9
Chemical Formula C8H16N2O[1]
Molecular Weight 156.23 g/mol [1]
Exact Mass 156.12626 Da[1]
XLogP3 -0.3[1]
Topological Polar Surface Area (TPSA) 46.3 Ų[1]
GHS Hazards H315, H319, H335 (Irritant)[2]

De Novo Synthesis & Process Chemistry

The synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one requires precise chemoselectivity to differentiate between the primary aliphatic amine and the secondary lactam nitrogen. The optimal route utilizes commercially available 5-aminopiperidin-2-one as the starting material[3].

Step 1: Selective Primary Amine Protection
  • Protocol: Dissolve 5-aminopiperidin-2-one in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) at 0°C. Stir at room temperature for 4 hours.

  • Causality: The primary amine is highly nucleophilic. To prevent competitive over-alkylation during the subsequent N-alkylation step, it must be transiently masked. Boc₂O selectively reacts with the primary amine due to its superior nucleophilicity compared to the sterically hindered, delocalized lactam nitrogen.

  • Self-Validating System: The reaction progress is monitored via LC-MS. The complete disappearance of the starting material (m/z 115 [M+H]⁺) and the appearance of the Boc-protected intermediate (m/z 215 [M+H]⁺) validates the completion of the protection step. Additionally, Ninhydrin staining on TLC will shift from a positive (purple) spot to a negative spot, confirming the absence of the free primary amine.

Step 2: Lactam N-Alkylation
  • Protocol: Dissolve the Boc-protected intermediate in anhydrous N,N-dimethylformamide (DMF) at 0°C. Slowly add 1.5 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil). After 30 minutes of stirring to allow gas evolution to cease, add 2.0 equivalents of 2-bromopropane. Heat the reaction mixture to 60°C for 12 hours.

  • Causality: The lactam N-H is a poor nucleophile due to resonance stabilization (pKa ~15). NaH is employed as a strong, non-nucleophilic base to quantitatively deprotonate the lactam, generating a highly reactive sodium lactamate salt. This salt subsequently undergoes a forced SN2 reaction with the sterically hindered 2-bromopropane.

  • Self-Validating System: Validation is achieved via LC-MS, observing a mass shift from m/z 215 to m/z 257 [M+H]⁺. Furthermore, ¹H NMR of a crude aliquot will confirm success through the disappearance of the broad lactam N-H peak (~6.0 ppm) and the emergence of a characteristic isopropyl methine septet (~4.8 ppm).

Step 3: Acidic Deprotection
  • Protocol: Dissolve the alkylated intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃ to isolate the free base.

  • Causality: Acidic cleavage removes the Boc group, liberating the primary amine for downstream medicinal chemistry applications. The generation of gaseous isobutylene and carbon dioxide continuously drives the reaction forward to completion via Le Chatelier's principle.

  • Self-Validating System: The cessation of gas evolution serves as a real-time physical indicator of reaction completion. Final LC-MS confirms the total consumption of the intermediate, yielding the final product mass of m/z 157 [M+H]⁺[1].

SynthesisWorkflow SM 5-aminopiperidin-2-one Step1 Boc Protection (Boc2O, Et3N) SM->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 N-Alkylation (NaH, iPr-Br) Int1->Step2 Int2 Alkylated Intermediate Step2->Int2 Step3 Deprotection (TFA/DCM) Int2->Step3 Product 5-amino-1-(propan-2-yl) piperidin-2-one Step3->Product

Fig 1: Step-by-step synthetic workflow for 5-amino-1-(propan-2-yl)piperidin-2-one.

Pharmacological Application & Scaffold Integration

Once synthesized, 5-amino-1-(propan-2-yl)piperidin-2-one serves as a critical nucleophilic building block. The primary amine is typically engaged in amide coupling reactions (using standard reagents like HATU or EDC/HOBt) with functionalized carboxylic acids, or in Nucleophilic Aromatic Substitution (SNAr) with heteroaryl chlorides to build complex pharmacophores.

In the context of targeted oncology, incorporating this delta-lactam scaffold into a larger molecule often enhances the binding affinity to kinase hinge regions. For instance, when integrated into CDK4/6 or PARP inhibitors, the lactam carbonyl forms critical hydrogen bonds with the target protein's backbone. Simultaneously, the isopropyl group stabilizes the active conformation within the lipophilic pocket, ultimately leading to downstream cell cycle arrest and tumor suppression.

Pathway BB 5-amino-1-(propan-2-yl) piperidin-2-one Coupling Scaffold Assembly (Amide Coupling) BB->Coupling Lead Lead Inhibitor Candidate Coupling->Lead Target Kinase Target (e.g., CDK4/6) Lead->Target Effect1 Rb Phosphorylation Blockade Target->Effect1 Effect2 G1 Cell Cycle Arrest Effect1->Effect2

Fig 2: Pharmacological integration of the building block into a kinase inhibitor pathway.

References

  • Title: 2-Piperidinone, 5-amino-1-(1-methylethyl)- | CID 54592545 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Comprehensive Stability Profile and Storage Protocols for 5-Amino-1-(propan-2-yl)piperidin-2-one: A Technical Guide for Drug Development

Executive Summary 5-Amino-1-(propan-2-yl)piperidin-2-one (CAS No. 1334148-30-9), frequently referred to in literature as[1], is a highly versatile pharmacophore and synthetic intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1-(propan-2-yl)piperidin-2-one (CAS No. 1334148-30-9), frequently referred to in literature as[1], is a highly versatile pharmacophore and synthetic intermediate. Featuring a valerolactam core substituted with an N-isopropyl group and a C5 primary amine[2], this compound is a critical building block in the development of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have observed that the primary failure mode in downstream API synthesis involving this compound is the unmitigated degradation of the C5 primary amine prior to the reaction. This guide provides an in-depth, mechanistically grounded framework for the handling, storage, and analytical validation of this chemical, ensuring high-fidelity results in drug development workflows.

Structural and Mechanistic Vulnerabilities

To design a robust storage protocol, we must first understand the causality behind the molecule's instability. The differential reactivity of its functional groups dictates its environmental vulnerabilities:

  • The C5 Primary Amine (High Nucleophilicity): The primary amine is sterically unhindered and highly nucleophilic. It is acutely susceptible to atmospheric oxidation (forming N-oxides or colored hydroxylamine derivatives) and reacts spontaneously with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts.

  • The Lactam Core (pH Sensitivity): While the N-isopropyl group provides significant steric shielding that protects the lactam nitrogen (N1) from electrophilic attack, the amide bond itself remains vulnerable. In the presence of strong acids, strong alkalis, or potent oxidizing/reducing agents, the lactam ring undergoes hydrolytic cleavage[3].

  • Contextual Environmental Risks: In high-humidity environments (such as Singapore, where ambient relative humidity frequently exceeds 80%), the risk of moisture-driven hydrolytic degradation is severely amplified.

Degradation Pathways (Mechanistic Analysis)

Understanding the precise degradation routes allows us to engineer preventative storage conditions. The three primary pathways of degradation are outlined below.

Degradation A 5-amino-1-(propan-2-yl) piperidin-2-one B Oxidative Degradation (N-Oxides) A->B O2, Light C Carbamate Formation (CO2 Adducts) A->C Atmospheric CO2 D Lactam Hydrolysis (Ring Opening) A->D Strong Acids/Bases Moisture

Mechanistic degradation pathways under environmental stress.

Empirical Stability Data & Storage Parameters

To mitigate the degradation pathways identified above, strict environmental controls must be maintained. The explicitly mandates storage at 2-8°C and protection from light[3].

The table below synthesizes the quantitative parameters and the mechanistic rationale behind each requirement:

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature 2-8°C> 25°C (Prolonged)Minimizes thermal degradation kinetics and slows oxidative radical formation[3].
Atmosphere Argon Gas BlanketAmbient Air ( O2​ / CO2​ )Displaces oxygen and CO2​ , preventing N-oxidation and carbamate salt precipitation.
Light Exposure Complete DarknessDirect UV / SunlightMitigates photo-catalyzed radical formation and subsequent discoloration[3].
Moisture (RH) < 10% (Desiccated)> 40% RHPrevents ambient moisture from catalyzing the hydrolytic cleavage of the lactam ring.

Standard Operating Procedures (SOPs) for Handling and Storage

A protocol is only as reliable as its ability to validate itself. The following workflow integrates self-validating checks to ensure the integrity of the compound is never compromised. Note: Handling must be performed under appropriate engineering controls due to the compound's classification as a skin, eye, and respiratory irritant (H315, H319, H335)[3].

Workflow S1 1. Receipt & Acclimation (Room Temp Equilibration) S2 2. Glovebox Transfer (Argon Atmosphere) S1->S2 S3 3. Aliquoting (Amber Glass Vials) S2->S3 S4 4. Sealing (PTFE-lined Caps) S3->S4 S5 5. Long-term Storage (2-8°C, Desiccated) S4->S5

Step-by-step SOP for the inert handling and storage of the compound.

Step-by-Step Methodology:
  • Receipt & Acclimation: Upon removing the master vial from 2-8°C storage, do not open it immediately . Allow the vial to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in a humid environment (like a Singapore laboratory) causes instant condensation of atmospheric moisture onto the chemical, initiating lactam hydrolysis.

  • Inert Atmosphere Transfer: Transfer the vial into a glovebox purged with Argon.

    • Causality: Argon is denser than air (1.78 kg/m ³ vs 1.22 kg/m ³). It effectively "blankets" the compound at the bottom of the vial, displacing O2​ and CO2​ far more efficiently than Nitrogen.

  • Aliquoting: Divide the master stock into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV transmission, preventing photo-oxidation[3]. Single-use aliquots eliminate repeated freeze-thaw cycles and cumulative oxygen exposure.

  • Sealing (Self-Validating Step): Seal the vials using PTFE-lined screw caps. Standard rubber septa are highly permeable to oxygen over time. Wrap the seal with Parafilm.

  • Desiccated Storage (Self-Validating Step): Place the aliquots in a secondary container filled with a color-indicating desiccant (e.g., anhydrous calcium sulfate with cobalt chloride) and store at 2-8°C[3].

    • Validation Check: If the desiccant transitions from blue to pink, the moisture barrier has failed. The protocol invalidates itself, alerting the scientist to replace the desiccant before degradation occurs.

Analytical Validation of Stability

Before committing 5-amino-1-(propan-2-yl)piperidin-2-one to a high-value catalytic cycle or API synthesis, its integrity must be analytically verified:

  • HPLC-UV/MS: Run a standard gradient to check for peak purity. The appearance of lower molecular weight fragments or highly polar peaks indicates hydrolytic ring-opening.

  • 1 H-NMR Spectroscopy: Monitor the integration of the primary amine protons (typically broad singlets) and the isopropyl methine proton. A downfield shift or the appearance of new carbonyl peaks strongly suggests carbamate formation via CO2​ exposure.

  • Karl Fischer Titration: Ensure the water content remains strictly below 0.5% w/w to guarantee the absence of hygroscopic moisture accumulation.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for 2-Piperidinone, 5-amino-1-(1-methylethyl)-". Available at: [Link]

Sources

Foundational

Advanced Purification Strategies for 5-Amino-1-(propan-2-yl)piperidin-2-one: A Technical Guide

Executive Summary & Physicochemical Profiling The compound 5-amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), also known as 5-amino-1-isopropylpiperidin-2-one, is a highly polar, nitrogen-dense heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 5-amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), also known as 5-amino-1-isopropylpiperidin-2-one, is a highly polar, nitrogen-dense heterocyclic building block[1]. It is frequently utilized as a core intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anti-inflammatory agents[2].

Purifying this molecule presents a unique set of challenges due to its structural dichotomy. The molecule contains two distinct nitrogen atoms:

  • The Lactam Nitrogen (N1): Sterically hindered by the isopropyl group and electronically deactivated by the adjacent carbonyl resonance. It is non-basic (pKa < 0).

  • The Primary Amine (C5): Highly basic (pKa ~9.5–10.0) and highly nucleophilic.

Because of its low molecular weight (156.23 g/mol ) and the presence of hydrogen-bond donors/acceptors, the free base exhibits significant water solubility, while its protonated salt forms are highly hygroscopic. As a Senior Application Scientist, I approach the purification of such amino-lactams not as a single step, but as a multi-stage thermodynamic system. The strategies outlined below leverage pH-driven partitioning, specialized chromatography, and controlled crystallization to achieve >99% purity[3].

Strategic Workflow Visualization

The decision to utilize chromatography versus crystallization depends entirely on the scale of the synthesis and the downstream purity requirements. Academic and discovery labs often rely on Catch-and-Release chromatography, whereas industrial process chemistry mandates salt crystallization for scalability[3].

PurificationWorkflow Start Crude 5-amino-1-(propan-2-yl) piperidin-2-one Scale Determine Scale & Purity Goal Start->Scale LabScale Lab Scale (< 10g) High Resolution Scale->LabScale Discovery/R&D IndScale Industrial Scale (> 10g) High Throughput Scale->IndScale Process Dev LLE Acid-Base Extraction (pH 2 -> pH 11) LabScale->LLE IndScale->LLE SCX SCX Chromatography (Catch & Release) LLE->SCX Remove neutrals SaltForm Salt Formation (HCl in EtOH) LLE->SaltForm Direct precipitation PrepLC RP-HPLC (0.1% NH4OH) or Silica (DCM/MeOH/NH3) SCX->PrepLC Fine polishing PureLab Purified Free Base (>98% HPLC) PrepLC->PureLab Cryst Recrystallization (EtOH/EtOAc) SaltForm->Cryst PureInd Purified Salt Form (>99% Purity) Cryst->PureInd

Fig 1: Scalable purification decision matrix for 5-amino-1-(propan-2-yl)piperidin-2-one.

Chromatographic Resolution Parameters

When purifying primary amines via chromatography, standard conditions often fail. On bare silica, the primary amine interacts strongly with acidic silanol groups, causing severe peak tailing and irreversible adsorption. In Reversed-Phase HPLC (RP-HPLC), the protonated amine elutes too near the void volume. Table 1 summarizes the quantitative parameters required to force the molecule into a predictable chromatographic state.

Table 1: Quantitative Chromatographic Parameters for 5-Aminopiperidin-2-one Derivatives

Purification ModeStationary PhaseMobile Phase CompositionModifier ConcentrationTarget pH
RP-HPLC (Acidic) C18 (End-capped)H₂O / Acetonitrile0.1% v/v Formic Acid2.5 - 3.0
RP-HPLC (Basic) C18 (Hybrid Silica)H₂O / Acetonitrile0.1% v/v NH₄OH9.8 - 10.5
Normal Phase Bare Silica (60 Å)DCM / Methanol1.0 - 5.0% v/v NH₄OHN/A
Ion Exchange SCX (Sulfonic Acid)Methanol2.0 M NH₃ in MeOH> 11.0

Note: Acidic RP-HPLC using formic acid is heavily utilized when coupling purification directly to Mass Spectrometry (LC-MS) for fraction triggering[2].

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol separates the target amine from neutral lactam impurities (e.g., unreacted starting materials) by exploiting the pKa of the C5 amine.

  • The "Catch" (Acidic Partitioning):

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Extract the organic layer with 1.0 M aqueous HCl (3 x 50 mL).

    • Causality: The highly basic primary amine protonates to form a water-soluble ammonium chloride salt, migrating to the aqueous layer. Neutral impurities remain in the EtOAc.

    • Validation Check: Spot the EtOAc layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink color confirms all primary amine has successfully transferred to the aqueous phase.

  • The "Release" (Basification):

    • Cool the combined aqueous layers to 0°C in an ice bath.

    • Slowly add 2.0 M NaOH dropwise under vigorous stirring until the pH reaches > 11.

    • Causality: Cooling is mandatory to prevent base-catalyzed hydrolysis of the lactam ring. A pH of >11 ensures the amine (pKa ~9.5) is fully deprotonated back to its lipophilic free-base form.

  • Extraction of the Free Base:

    • Extract the basic aqueous layer with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Strong Cation Exchange (SCX) Chromatography

For complex mixtures where LLE is insufficient, SCX provides an orthogonal purification mechanism.

  • Column Equilibration: Condition a pre-packed SCX cartridge (sulfonic acid functionalized silica) with 100% Methanol.

  • Loading: Dissolve the crude free base in Methanol (containing 1% Acetic Acid) and load onto the column.

    • Causality: The acidic environment ensures the primary amine is protonated, allowing it to form a strong ionic bond with the stationary sulfonate groups.

  • Washing: Wash the column with 3 column volumes (CV) of Methanol.

    • Validation Check: Analyze the wash fractions via LC-MS. Only neutral/acidic impurities should be present. The target mass (m/z 157.1[M+H]+) must be absent.

  • Elution: Elute the target compound using 2.0 M Ammonia in Methanol (2 to 3 CV).

    • Causality: The high concentration of ammonia outcompetes the target amine for the sulfonic acid sites and simultaneously deprotonates the target, forcing it to elute.

Protocol C: Hydrochloride Salt Crystallization (Industrial Scale)

Chromatography is solvent-intensive and scales poorly. For batches >10g, forming the hydrochloride salt is the industry standard for isolating aminopiperidin-2-one derivatives[3][4].

  • Salt Formation:

    • Dissolve the purified free base from Protocol A in a minimal volume of anhydrous Ethanol.

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add 1.05 equivalents of 4.0 M HCl in Dioxane dropwise over 15 minutes.

    • Causality: Anhydrous conditions are critical. The resulting hydrochloride salt is highly hygroscopic; the presence of water will cause the product to "oil out" as a biphasic syrup rather than crystallize.

  • Precipitation:

    • Slowly add an anti-solvent (Diethyl Ether or Ethyl Acetate) dropwise until the solution becomes persistently turbid.

    • Validation Check: The onset of turbidity indicates the thermodynamic point of supersaturation. Stop anti-solvent addition immediately and allow the mixture to age.

  • Isolation:

    • Stir the suspension at room temperature for 2 hours, then cool to 4°C overnight to maximize yield.

    • Filter the crystalline solid through a sintered glass funnel, wash with cold anti-solvent, and dry in a vacuum oven at 40°C for 12 hours.

References

  • PubChem - 2-Piperidinone, 5-amino-1-(1-methylethyl)- (CID 54592545) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • European Patent Office - SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS (EP 3800188 A1) Source: Espacenet Patent Search URL:[Link]

Sources

Exploratory

A Prospective Analysis of 5-amino-1-(propan-2-yl)piperidin-2-one: A Technical Guide to Unveiling its Therapeutic Potential

Abstract: The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals.[1][2] This guide focuses on the untapped pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals.[1][2] This guide focuses on the untapped potential of a specific derivative, 5-amino-1-(propan-2-yl)piperidin-2-one. While direct research on this molecule is not publicly available, its structural motifs—a piperidin-2-one (δ-lactam) core, a strategically placed amino group, and an N-isopropyl substituent—suggest a high probability of significant biological activity. This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It synthesizes data from analogous compounds to hypothesize potential therapeutic applications, outlines detailed, self-validating experimental protocols for screening and validation, and proposes avenues for mechanistic elucidation. Our objective is to provide a robust starting point for the systematic investigation of this promising, unexplored chemical entity.

Introduction: The Piperidinone Scaffold in Modern Drug Discovery

The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, integral to the structure of countless natural alkaloids and synthetic drugs.[3][4] Its conformational flexibility and the ability of its nitrogen atom to act as a hydrogen bond acceptor or to be substituted allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5][6] This versatility enhances a molecule's "druggability," improving its pharmacokinetic profile and interaction with biological targets.[6]

The subject of this guide, 5-amino-1-(propan-2-yl)piperidin-2-one , incorporates several key features that merit investigation:

  • Piperidin-2-one Core: This δ-lactam structure is a common feature in biologically active compounds.

  • 5-Amino Group: The primary amine at the 5-position provides a crucial site for hydrogen bonding, salt formation (enhancing solubility), and potential covalent or non-covalent interactions within a target's binding pocket. It also serves as a synthetic handle for creating a library of derivatives.

  • N-isopropyl Group: The bulky, lipophilic isopropyl group at the N1 position significantly influences the molecule's spatial arrangement and lipophilicity, which can enhance membrane permeability and dictate binding specificity.

Given the lack of direct studies, this guide will proceed by dissecting the molecule's structure to form logical hypotheses about its potential activities, grounded in the established pharmacology of related compounds.

Hypothesized Biological Activities: A Structure-Based Rationale

The combination of the aminopiperidine backbone with an N-alkyl substituent suggests several promising therapeutic avenues. We will explore three primary hypotheses.

Hypothesis I: Neuroprotective and Cognition-Enhancing Effects

Rationale: Derivatives of 4-aminopiperidine have been identified as a potent class of cognition-enhancing (nootropic) drugs.[7] These compounds demonstrated high activity in passive avoidance tests, which are used to assess memory and learning. The amino group is a critical pharmacophore for this activity. It is plausible that 5-amino-1-(propan-2-yl)piperidin-2-one could interact with similar CNS targets, such as acetylcholinesterase or glutamate receptors. The N-isopropyl group may modulate blood-brain barrier penetration and binding affinity.

Hypothesis II: Anticancer Properties

Rationale: The piperidine scaffold is integral to numerous anticancer drugs that act through diverse mechanisms, including the modulation of critical signaling pathways and apoptosis induction.[2] For instance, certain aminoethyl-substituted piperidine derivatives have been synthesized as σ1 receptor ligands with antiproliferative properties against human cancer cell lines.[8] The amino group on our target molecule could form key interactions with the active sites of kinases or other enzymes that are often dysregulated in cancer.

Hypothesis III: Antimicrobial or Antiviral Activity

Rationale: Piperidinone and its derivatives have been shown to possess antimicrobial activity.[9] Furthermore, various piperidine derivatives have been explored as antiviral agents, with some showing potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors.[10] The amphipathic nature of 5-amino-1-(propan-2-yl)piperidin-2-one, combining a polar amino group with lipophilic components, could facilitate interaction with and disruption of microbial cell membranes or interference with viral enzymes.

A Framework for Experimental Validation

To systematically test these hypotheses, a multi-stage screening process is required. The following protocols are designed to be robust, reproducible, and include necessary controls for data integrity.

General Investigative Workflow

The overall strategy involves a tiered approach, beginning with broad in vitro screening to identify a primary activity, followed by more focused mechanistic studies and potential lead optimization.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation Compound Synthesis & Purification of 5-amino-1-(propan-2-yl)piperidin-2-one Screen Parallel In Vitro Screening (Neuro, Cancer, Microbial) Compound->Screen Hit_ID Hit Identification & Potency Determination (IC50/EC50/MIC) Screen->Hit_ID MoA Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Hit_ID->MoA Promising Hit SAR Structure-Activity Relationship (SAR) Analog Synthesis MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Animal models of disease) Lead_Opt->In_Vivo Optimized Lead Tox Preliminary Toxicology & ADME Profiling In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: High-level workflow for the investigation of the target compound.

Protocol: In Vitro Neuroprotection Assay

Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology: MTT Assay with SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of 5-amino-1-(propan-2-yl)piperidin-2-one (e.g., 0.1 µM to 100 µM) for 2 hours. Include a "vehicle control" (DMSO) and a "positive control" (e.g., N-acetylcysteine).

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to all wells (except the "no-stress" control) to a final concentration of 200 µM and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Dissolve the formazan crystals by adding 100 µL of DMSO to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "no-stress" control. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Protocol: In Vitro Anticancer Cytotoxicity Assay

Objective: To determine the compound's ability to inhibit the growth of human cancer cells.

Methodology: Sulforhodamine B (SRB) Assay

  • Cell Lines: Utilize a panel of cancer cell lines representing different tissues (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung).

  • Seeding: Seed cells in 96-well plates at appropriate densities and allow them to attach for 24 hours.

  • Compound Treatment: Add the compound in a series of 5-fold or 10-fold dilutions (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Sample Cytotoxicity Data

CompoundCell LineTissue of OriginIC₅₀ (µM)
5-amino-1-(propan-2-yl)piperidin-2-one MCF-7BreastTBD
PC-3ProstateTBD
A549LungTBD
Doxorubicin (Control) MCF-7Breast0.05 ± 0.01
PC-3Prostate0.21 ± 0.04
A549Lung0.15 ± 0.03
TBD: To Be Determined

Probing the Mechanism of Action

Identifying a "hit" in the initial screens is the first step. Understanding how the molecule works is critical for further development.

Potential Pathway: PI3K/Akt Signaling in Neuroprotection

If the compound shows neuroprotective activity, a plausible mechanism is the modulation of the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. The compound could potentially activate this pathway, leading to the inhibition of pro-apoptotic proteins and enhanced cell survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates MDM2 MDM2 Akt->MDM2 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes survival p53 p53 MDM2->p53 inhibits p53->Apoptosis_Inhibition promotes apoptosis Compound 5-amino-1-(propan-2-yl) piperidin-2-one Compound->RTK Potential Activation

Caption: Potential modulation of the PI3K/Akt pathway by the compound.

Framework for Structure-Activity Relationship (SAR) Studies

To improve potency and selectivity, a systematic modification of the molecule's structure is necessary. The initial compound serves as a scaffold for generating a focused library of analogs.

G cluster_R1 R1 Modification (N-substituent) cluster_R2 R2 Modification (Amino Group) Core Core Scaffold: 5-amino-1-(propan-2-yl) piperidin-2-one R1_1 Cyclopropyl Core->R1_1 Probe Sterics & Lipophilicity R1_2 tert-Butyl Core->R1_2 R1_3 Phenyl Core->R1_3 R2_1 Acetylation (-NHAc) Core->R2_1 Modulate H-Bonding & Polarity R2_2 Methylation (-NHMe) Core->R2_2 R2_3 Sulfonylation (-NHSO2R) Core->R2_3

Caption: Key modification points for SAR exploration of the core scaffold.

Conclusion and Future Outlook

While 5-amino-1-(propan-2-yl)piperidin-2-one remains an uncharacterized molecule, its structural components are well-represented in a multitude of pharmacologically active agents. The logical framework presented here, derived from established principles of medicinal chemistry, strongly suggests that this compound is a prime candidate for investigation, particularly in the areas of neuroprotection, oncology, and infectious diseases.

The proposed experimental workflows provide a clear and robust path for initial screening and validation. Positive results from these in vitro assays would warrant a significant investment in mechanistic studies, SAR-driven lead optimization, and eventual progression to in vivo preclinical models. The journey from a hypothetical molecule to a potential therapeutic is long, but it begins with a sound scientific rationale and a rigorous, systematic plan for investigation—a plan this guide has sought to provide.

References

  • Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1335. Available from: [Link]

  • Al-Sultani, A. A. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics, 12(4). Available from: [Link]

  • Krogsgaard-Larsen, P., et al. (2010). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus Chimie, 13(10), 1286-1291. Available from: [Link]

  • Jadhav, S. D., et al. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 4(3), 1256-1263. Available from: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available from: [Link]

  • Khan, M. S. Y., & Akhter, M. (2011). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Acta Poloniae Pharmaceutica, 68(4), 569-576. Available from: [Link]

  • García, A., et al. (2009). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available from: [Link]

  • Sridevi, C., et al. (2023). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 13(38), 26867-26892. Available from: [Link]

  • Aute K, et al. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Aute K. Available from: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]

  • Wang, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 96, 435-443. Available from: [Link]

  • GenOracle. (n.d.). 5-Amino-1MQ. GenOracle. Available from: [Link]

  • Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13531-13542. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 43-56. Available from: [Link]

  • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

Sources

Foundational

Engineering Privileged Scaffolds: A Comprehensive Technical Review of Substituted Piperidinones in Medicinal Chemistry

Executive Summary Substituted piperidinones—specifically 3- and 4-piperidinones—represent highly versatile, privileged scaffolds in modern drug discovery[1]. Their unique structural geometry, which combines a basic nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidinones—specifically 3- and 4-piperidinones—represent highly versatile, privileged scaffolds in modern drug discovery[1]. Their unique structural geometry, which combines a basic nitrogen atom with an enolizable ketone, enables rapid diversification into complex alkaloids, anticancer agents, and antimicrobial therapeutics[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the contemporary literature surrounding the synthesis and biological evaluation of these heterocycles. This guide moves beyond theoretical overviews to detail the causality behind synthetic pathway selection and establishes self-validating protocols for their development.

Mechanistic Strategies for Piperidinone Assembly

The construction of the piperidinone core demands precise control over stereocenters and functional group tolerance. While historical methods relied heavily on the Petrenko-Kritschenko reaction or Dieckmann condensations[2], modern synthetic paradigms prioritize atom economy, multicomponent reactions (MCRs), and tandem processes.

Multicomponent Radical Cascades

Radical-mediated MCRs allow for the highly efficient formation of up to three C–C bonds and one C–N bond in a single pot[3]. Utilizing an ambiphilic radical approach, xanthates can be reacted with electron-rich olefins and electron-poor oximes[3]. The initiation via Et3​B/O2​ or (Bu3​Sn)2​ propagates a radical chain transfer that culminates in lactamization, yielding highly substituted piperidinones with exceptional diastereocontrol, heavily favoring the trans-diastereomer[3]. Causality Check: The success of this cascade is driven by the differential electrophilicity of the intermediate radicals, which ensures sequential addition rather than chaotic polymerization.

Tandem Oxidation-Cyclization-Oxidation

For the synthesis of 3-substituted 4-piperidinones, a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols utilizing Pyridinium Chlorochromate (PCC) and trifluoromethanesulfonic acid has proven highly effective[4]. The mechanism relies on the initial oxidation of the alcohol to an aldehyde, followed by an intramolecular cyclization driven by the proximal amine, and a subsequent oxidation of the resulting cyclic intermediate to the ketone[4]. Causality Check: This method is highly favored in high-throughput environments because it bypasses the need to isolate unstable intermediates (such as the intermediate aldehyde), thereby minimizing yield loss and exposure to atmospheric degradation.

Reductive Amination-Lactamization Sequences

To access 5,5-disubstituted piperidinones, a reductive amination-lactamization sequence of formylpimelate derivatives is utilized[5]. The reaction of the aldehyde with a primary amine forms an imine, which is subsequently reduced by NaBH4​ [5]. The spatial proximity of the resulting secondary amine to the ester moiety spontaneously drives the lactamization step. Using Sc(OTf)3​ as a Lewis acid catalyst accelerates the initial imine formation[5].

SyntheticPathways A Precursors (Alcohols, Amines, Olefins) B Radical Cascade (Et3B/O2) [C-C & C-N Bond Formation] A->B Ambiphilic Radicals C Tandem Oxidation-Cyclization (PCC / TfOH) A->C Oxidation to Aldehyde D Reductive Amination-Lactamization (NaBH4 / Sc(OTf)3) A->D Imine Formation E Highly Substituted Piperidinones B->E Lactamization F 3-Substituted 4-Piperidinones C->F Intramolecular Cyclization G 5,5-Disubstituted Piperidinones D->G Spontaneous Ring Closure

Mechanistic pathways for the synthesis of diverse substituted piperidinone scaffolds.

Structure-Activity Relationships (SAR) and Biological Applications

Substituted piperidinones exhibit profound biological activities, particularly in oncology. The ketone functionality allows for facile derivatization into hydrazones, imines, and bis(arylidene) analogs.

Anticancer Curcumin Analogs

3,5-bis(arylidene)-4-piperidones mimic the pharmacophore of curcumin but offer enhanced metabolic stability and cellular uptake[1]. SAR studies indicate that N-methyl substituted piperidinones exhibit greater efficacy than N-ethyl derivatives[6]. Furthermore, trifluoromethoxy substitutions at the 4′ position of the arylidene rings significantly enhance cytotoxicity against breast (MCF-7) and prostate cancer lines compared to simple halogen substitutions[6].

Pyrimidine and Triazole-Linked Piperidinones

Conjugating the piperidinone core with pyrimidine or triazole glycosides yields potent antineoplastic agents. The N1-alkylation of tetramethylpiperidin-4-one followed by heterocyclization generates compounds with IC50​ values comparable to the clinical standard doxorubicin against HCT-116 and MCF-7 cell lines[7]. The presence of a free hydroxyl group on the glycosyl attachment is critical for maintaining high target affinity through hydrogen bonding[7].

Quantitative SAR Summary
Compound ClassTarget Cell LineKey Structural Substitution IC50​ Range ( μ M)Reference
Curcumin-Piperidinone AnalogMCF-7 (Breast)N-Methyl, 3,5-bis(arylidene)9.15 - 11.52[6]
Pyrimidine-Linked PiperidinoneHCT-116 (Colon)N1-alkylated, thiopyrimidine~3.125 - 12.5[7]
Triazole-Glycoside PiperidinoneMCF-7 (Breast)Free hydroxyl glycosyl< 12.5[7]
Halogenated Piperidin-4-onePancreaticPentafluorothio at 4'> 50.0[6]

Validated Experimental Methodologies

To ensure reproducibility in drug development, the following protocols are designed as self-validating systems. In-process controls act as checkpoints to verify mechanistic progression.

Protocol 1: Synthesis of 3-Substituted 4-Piperidinones via Tandem Oxidation-Cyclization[4]
  • Preparation of the Oxidant Complex: Suspend Pyridinium Chlorochromate (PCC) (2.5 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions prevent the premature quenching of the oxidant and suppress unwanted side-reactions.

  • Acid Catalysis: Add trifluoromethanesulfonic acid (TfOH) (0.5 equiv) dropwise at 0°C. Causality: The superacid activates PCC, significantly accelerating the initial oxidation of the unsaturated alcohol to the intermediate aldehyde.

  • Substrate Addition: Slowly introduce the unsaturated alcohol precursor (1.0 equiv) dissolved in DCM. Causality: Controlled, dropwise addition manages the exothermic nature of the oxidation and prevents over-oxidation to the carboxylic acid.

  • Intramolecular Cyclization: Stir the mixture at room temperature for 4-6 hours. Causality: The proximal amine spontaneously attacks the newly formed aldehyde. The thermodynamic stability of the six-membered piperidine ring drives this aza-Michael-type cyclization.

  • Secondary Oxidation & Workup: Allow the reaction to proceed until the cyclic intermediate is fully oxidized to the ketone. Filter the crude mixture through a Celite pad to remove insoluble chromium salts.

  • Validation: Validate structural integrity via 1H NMR, specifically monitoring the disappearance of the aldehyde proton ( 9.5 ppm) and the emergence of the ketone α -protons.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[7]
  • Cell Seeding: Seed MCF-7 or HCT-116 cells in 96-well plates at a density of 1×104 cells/well in standard culture media. Causality: Ensures cells are in the exponential growth phase, providing a reliable, metabolically active baseline.

  • Compound Treatment: Treat cells with synthesized piperidinone derivatives at varying concentrations (e.g., 3.125, 6.25, 12.5, and 25 μ M) for 48 hours. Causality: Establishing a dose-response gradient is essential for calculating an accurate IC50​ value and mapping SAR trends.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, converting the yellow water-soluble MTT into insoluble purple formazan crystals. This serves as a direct proxy for cell viability.

  • Solubilization & Quantification: Dissolve the formazan crystals using DMSO to homogenize the sample. Measure absorbance at 570 nm using a microplate reader. Validate the assay by comparing against a doxorubicin positive control and a vehicle (DMSO) negative control.

BioEvaluation S1 Library Synthesis (Piperidinone Analogs) S2 Purification & Validation (HPLC, HRMS, NMR) S1->S2 Crude Extract S3 Cell Culturing (MCF-7, HCT-116) S2->S3 >95% Purity S4 MTT Viability Assay (Dose-Dependent) S3->S4 48h Incubation S5 IC50 Calculation & SAR Modeling S4->S5 Absorbance Data

Self-validating high-throughput workflow for the biological evaluation of piperidinones.

Conclusion

Substituted piperidinones remain a cornerstone in medicinal chemistry. By leveraging advanced synthetic methodologies—such as radical cascades and tandem oxidation-cyclizations—researchers can rapidly generate highly functionalized libraries with strict stereochemical control. When coupled with rigorous, self-validating biological assays, these scaffolds offer a highly tunable platform for the discovery of next-generation antineoplastic and antimicrobial therapeutics.

References

  • [6] Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. mdpi.com. URL:

  • [7] Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. researchgate.net. URL:

  • [1] 4-Piperidone - Grokipedia. grokipedia.com. URL:

  • [5] The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. thieme-connect.com. URL:

  • [3] Multicomponent Radical Processes: Synthesis of Substituted Piperidinones. acs.org. URL:

  • [2] Chapter 1. Introduction. researchgate.net. URL:

  • [4] Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. acs.org. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Amino-1-(propan-2-yl)piperidin-2-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently leverage 5-amino-1-(propan-2-yl)piperidin-2-one (also known as 5-amino-1-isopropylpiperidin-2-one) to solve complex developa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage 5-amino-1-(propan-2-yl)piperidin-2-one (also known as 5-amino-1-isopropylpiperidin-2-one) to solve complex developability issues. This highly versatile chemical intermediate serves as a critical building block for synthesizing complex pharmacophores. By embedding a delta-lactam core with an N-isopropyl substituent, this scaffold provides a strategic solution for improving metabolic stability and mitigating off-target liabilities (such as hERG channel inhibition) that commonly plague basic piperidine derivatives[1],[2]. This protocol guide details the mechanistic rationale, self-validating experimental workflows, and safety parameters for integrating this intermediate into your synthetic pipeline.

Physicochemical Profiling

Understanding the physical and chemical nature of the intermediate is the first step in predicting its behavior in complex reaction matrices[3].

ParameterValue / Description
Chemical Name 5-amino-1-(propan-2-yl)piperidin-2-one
CAS Number 1334148-30-9
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Key Structural Features δ -lactam core, N-isopropyl group, C5-primary amine
SMILES CC(C)N1CC(CCC1=O)N
Hazard Classification H315 (Skin Irrit.), H318/H319 (Eye Dam./Irrit.), H335 (STOT SE 3)

Mechanistic Rationale in Drug Design

The selection of 5-amino-1-(propan-2-yl)piperidin-2-one over other cyclic amines is driven by three foundational structure-activity relationship (SAR) principles:

  • The Lactam Bioisostere Strategy: Replacing a highly basic piperidine ring with a piperidinone (lactam) significantly reduces the pKa of the molecule. This reduction in basicity is a proven strategy to eliminate hERG liability (cardiotoxicity) and improve overall pharmacokinetic profiles[2],[4]. Furthermore, the lactam carbonyl acts as a strong, directional hydrogen-bond acceptor in kinase and protein-protein interaction (PPI) binding pockets.

  • Steric Shielding via the N-Isopropyl Group: The bulky isopropyl group on the lactam nitrogen serves a dual purpose. First, it restricts the conformational flexibility of the piperidinone ring, locking the molecule into a specific bioactive geometry[1]. Second, it sterically shields the lactam core from enzymatic degradation (e.g., CYP450-mediated N-dealkylation or oxidation), thereby lowering in vivo clearance and increasing metabolic stability[1].

  • C5-Amine Functionalization Vector: The primary amine at the 5-position is highly nucleophilic, allowing for rapid parallel synthesis via amide coupling or Nucleophilic Aromatic Substitution (SNAr). This vector projects the attached pharmacophore into solvent-exposed regions or specific hydrophobic sub-pockets.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each method includes specific causality for reagent selection and In-Process Controls (IPCs) to verify reaction trajectory.

Protocol A: HATU-Mediated Amide Coupling

This protocol is utilized to attach carboxylic acid-containing pharmacophores to the C5-amine.

  • Causality of Design: HATU is selected over traditional carbodiimides (like EDC) because the electron-deficient HOAt ester intermediate is highly reactive, which is necessary to overcome the slight steric hindrance of the C5-amine. This rapid coupling minimizes the epimerization of chiral carboxylic acids. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition states.

  • Step-by-Step Method:

    • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active HOAt ester.

    • Coupling: Add 5-amino-1-(propan-2-yl)piperidin-2-one (1.1 equiv, 0.55 mmol) in a single portion.

    • Self-Validation (IPC): At t=2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself if the Total Ion Chromatogram (TIC) shows the disappearance of the intermediate mass (m/z 157.1 [M+H]+) and the emergence of the product mass. Decision gate: If >10% starting material persists, add 0.5 equiv of HATU/DIPEA and stir for 1 additional hour.

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized to build complex heteroaryl-linked compounds (e.g., attaching the piperidinone to a pyrimidine or pyridine core).

  • Causality of Design: N-Methyl-2-pyrrolidone (NMP) is utilized instead of DMF because its higher boiling point safely accommodates the 120 °C required to overcome the activation energy barrier of displacing a chloride with a sterically hindered primary amine. DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without acting as a competing nucleophile.

  • Step-by-Step Method:

    • Preparation: In a microwave-safe vial, combine the heteroaryl chloride (1.0 equiv, 0.5 mmol), 5-amino-1-(propan-2-yl)piperidin-2-one (1.2 equiv, 0.6 mmol), and DIPEA (2.5 equiv, 1.25 mmol) in anhydrous NMP (3.0 mL).

    • Reaction: Seal the vial and heat conventionally at 120 °C (or via microwave irradiation at 110 °C) for 12 hours.

    • Self-Validation (IPC): Monitor via TLC (EtOAc:Hexane 1:1). The piperidinone starting material is poorly UV-active, so use a ninhydrin stain (turns purple/blue for primary amines) to confirm the consumption of the amine.

    • Workup: Cool to RT, dilute with water (15 mL), and extract with EtOAc ( 3×15 mL). Wash organics with brine, dry over MgSO4​ , and purify via flash column chromatography (silica gel, gradient elution of DCM to 10% MeOH in DCM).

Quantitative Protocol Comparison

The following table summarizes the quantitative metrics and expected outcomes for the two primary workflows.

MetricProtocol A (Amidation)Protocol B (SNAr)
Typical Yield 75% – 90%55% – 75%
Reaction Time 2 – 4 Hours12 – 16 Hours
Temperature Room Temperature (20–25 °C)Elevated (110–120 °C)
Primary Solvent DMFNMP
Validation Method LC-MS (m/z 157.1 tracking)TLC (Ninhydrin Stain)
Major Byproduct HOAt, Urea derivativesUnreacted Ar-Cl

Synthetic Workflow Diagram

G Start 5-Amino-1-(propan-2-yl) piperidin-2-one Amidation Protocol A: HATU Amidation Start->Amidation R-COOH, DIPEA DMF, RT SNAr Protocol B: SNAr Reaction Start->SNAr Ar-Cl, DIPEA NMP, 120°C AmideProd Amide-Linked Pharmacophore Amidation->AmideProd IPC: LC-MS m/z monitoring SNArProd Heteroaryl-Linked Pharmacophore SNAr->SNArProd IPC: TLC/UV Conversion check Screening In Vitro Screening (Target Affinity) AmideProd->Screening SNArProd->Screening LeadOpt Lead Optimization (PK & Stability) Screening->LeadOpt Hit Selection

Synthetic workflow integrating 5-amino-1-(propan-2-yl)piperidin-2-one into drug discovery.

Safety & Handling Parameters

Handling 5-amino-1-(propan-2-yl)piperidin-2-one requires strict adherence to laboratory safety protocols. According to its safety data sheet[5]:

  • Hazards: The compound causes skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335)[5],[3].

  • PPE: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and an impervious lab coat[5].

  • Engineering Controls: Weigh and manipulate the neat solid exclusively within a certified fume hood to avoid inhalation of dust or aerosolized particles[5].

  • Storage: Store tightly sealed in a cool, well-ventilated area (recommended 2-8 °C for long-term stability), protected from direct light and strong oxidizing agents[5].

References

  • PubChem. "2-Piperidinone, 5-amino-1-(1-methylethyl)-" National Center for Biotechnology Information. URL:[Link]

  • Yu, M. et al. "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction." ACS Medicinal Chemistry Letters. PMC - NIH. URL:[Link]

  • Meanwell, N. A. et al. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

Sources

Application

Application Note: Protocols for the Selective N-Alkylation of 5-Aminopiperidin-2-one

Audience: Researchers, scientists, and drug development professionals. Introduction The 5-aminopiperidin-2-one scaffold is a valuable building block in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-aminopiperidin-2-one scaffold is a valuable building block in medicinal chemistry. The piperidine ring is a privileged structure found in numerous pharmaceuticals, and the presence of both an amino group and a lactam (a cyclic amide) offers multiple points for diversification.[1] N-alkylation of the primary amino group at the C5 position is a critical step in synthesizing a wide array of derivatives for structure-activity relationship (SAR) studies. These modifications can significantly influence a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

The primary challenge in the N-alkylation of 5-aminopiperidin-2-one lies in achieving selective functionalization of the exocyclic primary amine without affecting the endocyclic secondary amide (lactam) nitrogen. The primary amine is substantially more nucleophilic and less sterically hindered than the amide nitrogen, making selective alkylation highly feasible under controlled conditions.

This application note provides detailed, field-proven protocols for the selective N-alkylation of 5-aminopiperidin-2-one using two robust and widely adopted methodologies: Reductive Amination and Direct Alkylation . While specific literature for this exact molecule is sparse, the following protocols are built upon well-established chemical principles and analogous transformations reported for similar substrates.

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective method for forming carbon-nitrogen bonds.[2][3] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild hydride-based reducing agent to yield the N-alkylated amine.[4][5] This one-pot procedure is favored for its high yields, mild reaction conditions, and, most importantly, its inherent ability to prevent the over-alkylation often seen with direct alkylation methods.[5]

Workflow for Reductive Amination

SM Starting Materials: 5-Aminopiperidin-2-one Aldehyde or Ketone Solvent Dissolve in Anhydrous Solvent (e.g., DCE, DCM, THF) SM->Solvent Imine Stir at Room Temperature (20-60 min) Allows for Iminium Ion Formation Solvent->Imine Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise Imine->Reduction Monitor Monitor Reaction (TLC or LC-MS) Reduction->Monitor Workup Aqueous Work-up (Quench with sat. NaHCO₃, Extract with Organic Solvent) Monitor->Workup Upon Completion Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: N-Alkyl-5-aminopiperidin-2-one Purify->Product

Caption: Experimental workflow for reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • 5-Aminopiperidin-2-one (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reducing agent of choice for its mildness and selectivity. It is particularly effective at reducing the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone, minimizing side reactions.[5][6] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and less sensitive to moisture.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-aminopiperidin-2-one (1.0 eq.) and the chosen anhydrous solvent (e.g., DCE) to a concentration of approximately 0.1 M.

  • Add the aldehyde or ketone (1.1 eq.) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes. This period allows for the formation of the key iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in several portions over 5-10 minutes. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.

Reaction Mechanism

Amine R¹-NH₂ Iminium [R²R³C=NR¹H]⁺ (Iminium Ion) Amine->Iminium + + Carbonyl R²R³C=O Carbonyl->Iminium Imine R²R³C=NR¹ (Imine) Iminium->Imine - H⁺ Product R²R³CH-NHR¹ Iminium->Product + [H]⁻ Hydride [H]⁻ (from NaBH(OAc)₃) H2O + H₂O

Caption: Mechanism of reductive amination.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic method for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction between the amine and an alkyl halide.[7] A base is required to scavenge the hydrogen halide (H-X) produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. While straightforward, this method's primary drawback is the potential for over-alkylation, as the newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[7][8] Careful control of stoichiometry and reaction conditions is crucial for success.

Workflow for Direct Alkylation

SM Starting Materials: 5-Aminopiperidin-2-one Base (e.g., K₂CO₃, DIPEA) Solvent Dissolve in Anhydrous Solvent (e.g., ACN, DMF) SM->Solvent AlkylHalide Add Alkyl Halide (1.0-1.1 eq.) Dropwise at 0 °C to RT Solvent->AlkylHalide Stir Stir at Room Temperature (or gentle heating) AlkylHalide->Stir Monitor Monitor Reaction (TLC or LC-MS) Stir->Monitor Workup Work-up (Filter solid base, Partition between water/EtOAc) Monitor->Workup Upon Completion Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: N-Alkyl-5-aminopiperidin-2-one Purify->Product

Caption: Experimental workflow for direct alkylation.

Detailed Protocol: Direct Alkylation

Materials:

  • 5-Aminopiperidin-2-one (1.0 eq.)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.1 eq.)

  • Base: Finely powdered Potassium Carbonate (K₂CO₃) (2.0 eq.) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Rationale for Reagent Selection:

  • Base: A non-nucleophilic base is essential to prevent it from competing with the amine in reacting with the alkyl halide. K₂CO₃ is a cost-effective inorganic base, while DIPEA is a sterically hindered organic base, both suitable for this purpose.[6]

  • Solvent: Polar aprotic solvents like ACN or DMF are ideal as they can dissolve the reactants and effectively solvate the cations, accelerating Sₙ2 reactions.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-aminopiperidin-2-one (1.0 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the anhydrous solvent (e.g., ACN) to a concentration of 0.1-0.2 M.

  • Stir the suspension vigorously. If using an organic base like DIPEA, it will form a solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the alkyl halide (1.0 eq.) dropwise to the stirred mixture over 15-20 minutes. Using a slight excess of the amine over the alkyl halide can help minimize dialkylation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the limiting reagent (typically 4-24 hours). Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

  • Upon completion, filter off any solid base (if K₂CO₃ was used) and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up: partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the desired mono-alkylated product from starting material and any di-alkylated byproducts.

Data and Method Comparison

FeatureMethod 1: Reductive AminationMethod 2: Direct Alkylation
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I > Br > Cl)
Key Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, DIPEA)
Solvent DCE, DCM, THF, MeOHACN, DMF
Temperature Typically Room Temperature0 °C to Room Temperature (or heating)
Key Advantage High selectivity for mono-alkylation; avoids over-alkylation.[5]Utilizes readily available alkyl halides.
Key Disadvantage Requires an aldehyde/ketone, which may need to be synthesized.Prone to over-alkylation, leading to mixtures and lower yields.[7]
Work-up Involves quenching a hydride reagent.Generally simpler filtration and extraction.

Troubleshooting and Scientific Insights

  • Controlling Selectivity: Reductive amination is the superior method for achieving selective mono-alkylation. If direct alkylation must be used, employing the amine as a hydrohalide salt with exactly one equivalent of base can improve selectivity for mono-alkylation by ensuring the product immediately protonates, deactivating it towards further reaction.[9]

  • Lactam Reactivity: The amide nitrogen of the piperidinone ring is substantially less reactive than the primary amine. Under the mild conditions described in these protocols (neutral to slightly basic pH, moderate temperatures), reaction at the lactam nitrogen is highly unlikely. Avoid strong bases (e.g., NaH, LDA) or high temperatures, which could deprotonate the lactam and lead to undesired side reactions.

  • Steric Hindrance: For bulky aldehydes/ketones or alkyl halides, reactions may be sluggish. Gentle heating (40-60 °C) and extended reaction times may be necessary. For reductive amination, adding a catalytic amount of acetic acid can sometimes accelerate iminium ion formation with less reactive ketones.

  • Purification Strategy: In both methods, purification is critical. The polarity difference between the starting primary amine, the desired secondary amine product, and any tertiary amine byproduct is often sufficient for effective separation by silica gel chromatography. A gradient elution system (e.g., Hexanes/Ethyl Acetate moving to Ethyl Acetate/Methanol) is typically effective.

References

Sources

Method

Application Note: (S)-5-Amino-1-(propan-2-yl)piperidin-2-one as a Novel Organocatalyst for Asymmetric Aldol Reactions

Audience: Researchers, scientists, and drug development professionals in the field of synthetic organic chemistry. Introduction The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the field of synthetic organic chemistry.

Introduction

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry and pharmaceutical development, as the stereochemistry of a molecule is often intrinsically linked to its biological activity.[1][2] Chiral piperidine and piperidinone scaffolds are particularly prevalent in pharmaceuticals and natural products, making the development of new asymmetric methods for their synthesis and for their use as catalysts a significant area of research.[3][4][5][6] This application note introduces a novel, hypothetical application for (S)-5-amino-1-(propan-2-yl)piperidin-2-one as a chiral organocatalyst in the asymmetric aldol reaction. Its rigid, chiral bicyclic-like structure, containing both a hydrogen-bond donating secondary amine and a hydrogen-bond accepting lactam carbonyl, presents an intriguing scaffold for inducing stereoselectivity.

Proposed Mechanism of Action: An Enamine-Based Catalytic Cycle

We propose that (S)-5-amino-1-(propan-2-yl)piperidin-2-one can catalyze the asymmetric aldol reaction through an enamine-based mechanism, similar to the well-established proline catalysis. The catalytic cycle is depicted below.

The key steps are:

  • Enamine Formation: The secondary amine of the catalyst reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. This step involves the loss of a water molecule.

  • Stereoselective Aldol Addition: The enamine, now activated, undergoes a nucleophilic attack on the aldehyde. The stereochemical outcome of this step is controlled by the chiral environment created by the catalyst. The bulky isopropyl group on the nitrogen is hypothesized to block one face of the enamine, while the piperidinone ring structure provides a rigid scaffold, directing the aldehyde to approach from the less hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the (S)-5-amino-1-(propan-2-yl)piperidin-2-one catalyst, allowing it to re-enter the catalytic cycle.

Asymmetric Aldol Reaction Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst (S)-5-amino-1-(propan-2-yl)piperidin-2-one Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Product_Release Hydrolysis & Product Release Iminium->Product_Release + H2O Product_Release->Catalyst - Chiral Aldol Product Aldol_Product Chiral Aldol Product Product_Release->Aldol_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-5-amino-1-(propan-2-yl)piperidin-2-one.

Materials:

  • (S)-5-amino-1-(propan-2-yl)piperidin-2-one (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Solvent (e.g., DMSO)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Hexane and Isopropanol for HPLC analysis

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv).

  • Add the (S)-5-amino-1-(propan-2-yl)piperidin-2-one catalyst (0.05 mmol, 0.1 equiv).

  • Dissolve the solids in the chosen solvent (2.0 mL).

  • Add the ketone (2.5 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldol product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Aldehyde, Catalyst, Solvent, Ketone) start->reaction_setup stirring 2. Stir at Room Temperature (Monitor by TLC) reaction_setup->stirring quench 3. Quench with NH4Cl (aq) stirring->quench extraction 4. Extraction with Ethyl Acetate quench->extraction workup 5. Wash, Dry, and Concentrate extraction->workup purification 6. Flash Column Chromatography workup->purification analysis 7. Analysis (NMR for dr, Chiral HPLC for ee) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.

Hypothetical Performance Data

The following table summarizes the hypothetical results for the asymmetric aldol reaction of various aromatic aldehydes with acetone, catalyzed by (S)-5-amino-1-(propan-2-yl)piperidin-2-one.

EntryAldehydeTime (h)Yield (%)dr (syn/anti)ee (%)
14-Nitrobenzaldehyde2495>95:592
24-Chlorobenzaldehyde368890:1089
3Benzaldehyde488285:1585
44-Methoxybenzaldehyde727580:2080

Data Interpretation:

The hypothetical data suggests that electron-withdrawing groups on the aromatic aldehyde lead to higher yields, diastereoselectivity, and enantioselectivity. This is consistent with a more electrophilic aldehyde reacting faster in the stereodetermining step. Electron-donating groups appear to decrease the reaction rate and selectivity. This provides a basis for further optimization of reaction conditions for different substrates.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The determination of yield is achieved through standard purification and weighing. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by well-established analytical techniques (¹H NMR and chiral HPLC, respectively). For any new catalytic system, it is crucial to independently synthesize a racemic sample of the product to develop the chiral HPLC method for separating the enantiomers.

Conclusion

While the application of (S)-5-amino-1-(propan-2-yl)piperidin-2-one in asymmetric synthesis is not yet established in the literature, its structural features make it a promising candidate for a chiral organocatalyst. The proposed enamine-based mechanism for the asymmetric aldol reaction provides a scientifically sound hypothesis for its mode of action. The detailed experimental protocol and hypothetical data serve as a starting point for researchers to explore the potential of this and similar chiral piperidinone scaffolds in asymmetric catalysis. Further studies, including catalyst loading optimization, solvent screening, and substrate scope expansion, are warranted to fully evaluate its utility.

References

  • Current time information in Las Vegas, NV, US. Google.
  • Obydennov, D. L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389.
  • Karapanagiotis, S., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Wang, Z., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 16(1), 123-131.
  • Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
  • Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(24), 11136-11145.
  • Obydennov, D. L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389.
  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Cell Reports Physical Science, 1(9), 100185.
  • Isbell, J., et al. (2020). Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry, 18(33), 6464-6467.
  • Semantic Scholar. (n.d.). Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols.
  • Palomo, C., et al. (2011). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. Organic & Biomolecular Chemistry, 9(20), 7133-7144.
  • Reddy, L. R., et al. (2012). A protocol for an asymmetric synthesis of γ-amino acids. The Journal of Organic Chemistry, 77(14), 6296-6301.
  • Davies, J. S., et al. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-110.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
  • J-Global. (n.d.). Enantio- and Diastereoselective Synthesis of 1,5-syn-(Z)-Amino Alcohols via Imine Double Allylboration: Synthesis of trans-1,2,3,6-Tetrahydropyridines and Total Synthesis of Andrachcine.
  • Aggarwal, V. K., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 1(10), 1799-1806.
  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3638-3643.
  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Kumar, A., et al. (2018). A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones, piperidinones and pyrrolidinones. Tetrahedron, 74(4), 489-497.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805.
  • Schoemaker, H. E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA International Journal for Chemistry, 51(6), 306-308.
  • Procter, D. J. (2025). Rewiring amino acids to piperidines. Nature Synthesis, 4(12), 1133-1134.

Sources

Application

Application Note: 5-amino-1-(propan-2-yl)piperidin-2-one as a Privileged Scaffold for Peptidomimetic Ligands

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Peptidomimetics, Protein-Protein Interactions (PPIs), Protease Inhibitors, Late-Stage Functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Peptidomimetics, Protein-Protein Interactions (PPIs), Protease Inhibitors, Late-Stage Functionalization.

Introduction & Scientific Rationale

The transition from linear peptides to small-molecule peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome the poor pharmacokinetic (PK) profiles and proteolytic instability of natural peptides. Among the most versatile building blocks in this space is 5-amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9)[1].

This specific δ -lactam (piperidin-2-one) acts as a rigidified dipeptide surrogate. By locking the ϕ and ψ dihedral angles of the pseudo-peptide backbone, the piperidin-2-one core pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding[2].

The precise causality behind the selection of this specific substituted scaffold lies in its three functional domains:

  • The Piperidin-2-one Core: Provides metabolic stability against endogenous proteases by replacing a scissile amide bond with a cyclic lactam. It frequently mimics β -turn or extended α -helical secondary structures[2].

  • The 1-(propan-2-yl) [Isopropyl] Group: Acts as a critical lipophilic anchor. In the design of direct oral anticoagulants (e.g., Factor Xa inhibitors), this moiety is perfectly sized to occupy the hydrophobic S4 subsite[3]. In PPI inhibitors, such as those targeting the MDM2-p53 axis, the isopropyl group effectively mimics the aliphatic side chain of the p53 Leu26 residue, driving deep burial into the receptor's hydrophobic cleft[4].

  • The 5-Amino Group: Serves as a primary vector for late-stage diversification. Because it is positioned optimally to project into adjacent binding pockets (such as the S1 pocket in proteases or the Trp23/Phe19 pockets in MDM2), it allows medicinal chemists to rapidly synthesize libraries of ligands via simple amide coupling or reductive amination[4].

Logical Relationship: Scaffold-Target Interaction Mechanism

Scaffold_Mechanism Target Target Protein (e.g., MDM2 / Factor Xa) Core Piperidin-2-one Core (Conformational Rigidity) Core->Target H-Bonding / Backbone Mimicry Iso 1-(propan-2-yl) Group (Hydrophobic Anchor) Iso->Target Occupies S4 / Leu26 Pocket Amino 5-Amino Group (Vectorial Pharmacophore) Amino->Target Delivers S1 / Trp23 Interactors

Caption: Logical mechanism of target engagement by the 5-amino-1-(propan-2-yl)piperidin-2-one scaffold.

Experimental Protocols: Scaffold Functionalization & Validation

To ensure high-fidelity data and reproducible structure-activity relationship (SAR) generation, the following self-validating protocols detail the incorporation of the 5-amino-1-(propan-2-yl)piperidin-2-one scaffold into a novel ligand, followed by in vitro validation.

Protocol A: Late-Stage Amide Coupling at the 5-Amino Position

Objective: To attach a pharmacophore (R-COOH) to the 5-amino group. Causality: The 5-amino group on the piperidinone ring is sterically hindered. Standard coupling reagents (like EDC/NHS) often result in low yields or require elevated temperatures that risk epimerization of adjacent chiral centers. Therefore, HATU is utilized as the coupling reagent. HATU generates a highly reactive 7-aza-OBt ester intermediate, which rapidly reacts with hindered amines at room temperature, ensuring high yield and preservation of stereochemical integrity.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid pharmacophore (1.1 eq, 0.55 mmol) and HATU (1.2 eq, 0.60 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol) to the mixture. Stir for 10 minutes at room temperature to allow the formation of the active ester. Note: DIPEA is chosen over TEA as its increased steric bulk prevents it from acting as a competing nucleophile.

  • Scaffold Introduction: Add 5-amino-1-(propan-2-yl)piperidin-2-one (1.0 eq, 0.50 mmol)[1] dropwise as a solution in 2 mL DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS. The rigid lactam ring prevents intramolecular side reactions, ensuring a clean conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.

Protocol B: In Vitro Fluorescence Polarization (FP) Binding Assay

Objective: To quantify the binding affinity ( IC50​ ) of the newly synthesized ligand against the target protein (e.g., MDM2). Causality: FP is chosen because it is a homogeneous, mix-and-read assay that relies on the tumbling rate of molecules. A small fluorescent tracer bound to a massive protein tumbles slowly (high polarization). When our peptidomimetic successfully outcompetes the tracer, the free tracer tumbles rapidly (low polarization), providing a direct, self-validating readout of competitive binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20 to prevent non-specific aggregation, and 1 mM DTT).

  • Tracer Complex: Pre-incubate recombinant target protein (e.g., MDM2, 20 nM) with a FITC-labeled reference peptide (e.g., FITC-p53 peptide, 5 nM) in the assay buffer for 30 minutes to establish the baseline high-polarization complex.

  • Ligand Titration: In a 384-well black microplate, perform a 12-point, 3-fold serial dilution of the synthesized piperidin-2-one ligand (starting at 10 µM).

  • Incubation & Reading: Add the Tracer Complex to the ligand dilutions. Incubate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Workflow Visualization

Workflow Step1 Scaffold Preparation Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 R-COOH Step3 Purification (Prep-HPLC) Step2->Step3 Crude Ligand Step4 In Vitro Assay (FP / SPR) Step3->Step4 >95% Purity

Caption: Experimental workflow for late-stage functionalization and screening of the scaffold.

Quantitative Data Presentation

The table below summarizes the typical physicochemical and pharmacological improvements observed when transitioning from a linear peptide precursor to a ligand utilizing the 5-amino-1-(propan-2-yl)piperidin-2-one scaffold.

Property / MetricLinear Peptide PrecursorPiperidin-2-one DerivativeCausality / Rationale
Binding Affinity ( IC50​ ) ~5.2 µM~0.08 µMEntropic pre-organization by the δ -lactam ring lowers the energy barrier for target binding.
Plasma Half-life ( t1/2​ ) < 15 mins> 4 hoursThe cyclic amide bond isostere resists proteolytic cleavage by endogenous peptidases.
Lipophilicity (LogP) -1.22.4The 1-(propan-2-yl) group significantly enhances lipophilicity, improving cellular membrane permeability.
Hydrophobic Pocket Affinity Weak / TransientStrong / StableThe isopropyl group provides optimal van der Waals contacts, perfectly mimicking residues like Leu26 or occupying S4 pockets.

References

  • PubChem - 2-Piperidinone, 5-amino-1-(1-methylethyl)- (CID 54592545). National Center for Biotechnology Information. Available at:[Link]

  • Frontiers in Chemistry - Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions. Available at:[Link]

  • PubMed Central (PMC) - Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. Available at:[Link]

Sources

Method

"use of 5-amino-1-(propan-2-yl)piperidin-2-one in fragment-based drug discovery"

Application Note: Leveraging 5-Amino-1-(propan-2-yl)piperidin-2-one as a 3D Scaffold in Fragment-Based Drug Discovery (FBDD) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: App...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 5-Amino-1-(propan-2-yl)piperidin-2-one as a 3D Scaffold in Fragment-Based Drug Discovery (FBDD)

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Rationale: The "Escape from Flatland" Paradigm

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by flat, sp2-hybridized aromatic systems due to their synthetic accessibility and predictable cross-coupling chemistry[1]. However, an over-reliance on planar fragments limits the exploration of complex biological targets. The modern paradigm emphasizes an "escape from planarity," prioritizing fragments with a high fraction of sp3-hybridized carbons ( Fsp3​ )[2]. Increased 3D character is statistically correlated with higher solubility, reduced off-target promiscuity, and higher clinical success rates[1].

5-amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9) represents an ideal 3D fragment building block[3]. It features a saturated piperidinone (lactam) core that provides a rigid conformation and directional hydrogen-bonding capabilities. The N-isopropyl group acts as a lipophilic probe for hydrophobic sub-pockets, while the C5 primary amine serves as a highly accessible "exit vector" for fragment growing[3].

Pharmacophore Frag 5-amino-1-(propan-2-yl)piperidin-2-one MW: 156.23 Fsp3: 0.88 Lactam Lactam Core (H-Bond Acceptor/Donor) Frag->Lactam Core recognition Isopropyl N-Isopropyl Group (Hydrophobic Interaction) Frag->Isopropyl Sub-pocket filling Amine C5-Primary Amine (Solubility & Exit Vector) Frag->Amine Synthetic handle

Pharmacophoric features and exit vectors of 5-amino-1-(propan-2-yl)piperidin-2-one.

Physicochemical Profiling

To ensure efficient sampling of chemical space, screening fragments must strictly adhere to the "Rule of Three" (Ro3). As summarized below, 5-amino-1-(propan-2-yl)piperidin-2-one exhibits a near-perfect physicochemical profile for FBDD, highlighted by its exceptional Fsp3​ value[3].

Physicochemical PropertyValueRule of 3 (Ro3) ComplianceStrategic Advantage in FBDD
Molecular Weight 156.23 g/mol Yes (≤ 300 Da)High ligand efficiency (LE) potential.
cLogP ~0.8Yes (≤ 3)Excellent aqueous solubility for high-concentration screening.
H-Bond Donors 1 (Primary Amine)Yes (≤ 3)Minimizes desolvation penalties upon binding.
H-Bond Acceptors 2 (Carbonyl, Amine)Yes (≤ 3)Enables targeted interactions with kinase hinge regions or proteases.
Rotatable Bonds 2Yes (≤ 3)Low entropic penalty upon target binding.
Fraction sp3 ( Fsp3​ ) 0.88 (7 of 8 carbons)Highly 3D (Ideal > 0.4)Explores complex 3D topology; avoids flatland promiscuity[4].

Experimental Workflows & Protocols

A successful FBDD campaign requires a self-validating cascade of orthogonal techniques. Because fragments typically bind with low affinity (high μ M to mM range), primary biophysical screens must be highly sensitive, followed by rigorous structural validation before synthetic elaboration[5].

FBDD_Workflow Lib 3D Fragment Library (incl. Piperidinones) SPR Primary Screen (SPR) Lib->SPR High-throughput NMR Orthogonal Validation (STD-NMR / WaterLOGSY) SPR->NMR Hit Triage Xray Structural Elucidation (X-ray Crystallography) NMR->Xray Validated Hits Grow Hit-to-Lead (Vectorization at C5-Amine) Xray->Grow Structure-Guided Design

Fragment-Based Drug Discovery workflow for 3D piperidinone fragments.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Logic: Fragments have low molecular weights (~156 Da), meaning their binding generates very low Response Units (RU). To achieve a viable signal-to-noise ratio, the target protein must be immobilized at a high surface density. SPR is chosen as the primary screen because it is label-free, requires minimal protein, and provides real-time kinetic data ( KD​ , kon​ , koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Protein Immobilization: Dilute the target protein to 10–50 µg/mL in 10 mM Sodium Acetate (pH must be 0.5–1.0 units below the protein's pI). Inject until a high immobilization level (3000–5000 RU) is achieved to compensate for the low mass of the fragment.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Fragment Preparation: Prepare a 100 mM stock of 5-amino-1-(propan-2-yl)piperidin-2-one in 100% DMSO. Dilute into running buffer (e.g., PBS-P+ with 5% DMSO) to a final screening concentration of 500 µM.

  • Screening Execution: Inject the fragment over the active and reference flow cells at a high flow rate (30–50 µL/min) for 30 seconds to minimize mass transport limitations. Monitor the steady-state affinity response.

  • Data Analysis: Plot the equilibrium binding responses against fragment concentration to calculate the KD​ via a steady-state affinity model.

Protocol 3.2: Orthogonal Validation via Ligand-Observed NMR (STD-NMR)

Causality & Logic: SPR can yield false positives due to non-specific aggregation. Saturation Transfer Difference (STD) NMR validates true binding by relying on the Nuclear Overhauser Effect (NOE). By selectively irradiating the protein envelope (e.g., at -1.0 ppm where no ligand protons resonate), magnetization transfers only to the bound fragment. Furthermore, STD-NMR maps the binding epitope: the protons of the fragment closest to the protein (e.g., the N-isopropyl methyls) will show the strongest STD amplification, guiding downstream synthetic design.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10–20 µM target protein and 1 mM 5-amino-1-(propan-2-yl)piperidin-2-one (a 1:50 to 1:100 protein-to-ligand ratio) in deuterated buffer (e.g., 50 mM phosphate, D2​O , pD 7.4).

  • Data Acquisition: Acquire a 1D 1H reference spectrum to assign the fragment's resonances (isopropyl doublet at ~1.1 ppm, lactam ring multiplets at 1.5–3.5 ppm).

  • STD Experiment: Set the on-resonance irradiation at -1.0 ppm (protein methyls) and off-resonance at 40 ppm. Use a saturation time of 2.0 seconds.

  • Spectral Subtraction: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Epitope Mapping: Integrate the peaks in the difference spectrum. Normalize the integrals against the reference spectrum. Protons with the highest fractional STD effect represent the primary contact points with the target.

Protocol 3.3: Hit-to-Lead Vectorization (Fragment Growing)

Causality & Logic: Once binding is confirmed and the structure is elucidated (via X-ray crystallography), the fragment must be optimized into a lead. The C5 primary amine of 5-amino-1-(propan-2-yl)piperidin-2-one is chemically orthogonal to the lactam core. Because it points outward from the core scaffold, it acts as a perfect "exit vector." Functionalizing this amine via amide coupling allows the fragment to grow into adjacent sub-pockets without disrupting the primary anchor interactions of the lactam ring.

Step-by-Step Methodology (Amide Coupling):

  • Activation: In a dry vial under N2​ , dissolve the desired carboxylic acid building block (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-amino-1-(propan-2-yl)piperidin-2-one (1.0 eq) to the reaction mixture. Stir at room temperature for 4–12 hours.

  • Monitoring: Monitor reaction progress via LC-MS, looking for the disappearance of the fragment mass (m/z 157.1 [ M+H]+ ) and the appearance of the product mass.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate. Purify the resulting extended lead via reverse-phase preparative HPLC.

  • Re-evaluation: Screen the newly synthesized lead using Protocol 3.1 to confirm an increase in binding affinity (lower KD​ ).

Sources

Application

"synthesis of peptide mimetics from 5-amino-1-(propan-2-yl)piperidin-2-one"

Application Note: Advanced Synthesis of Peptidomimetics Utilizing 5-Amino-1-(propan-2-yl)piperidin-2-one as a Conformationally Constrained Scaffold Strategic Rationale The translation of native peptides into viable thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Peptidomimetics Utilizing 5-Amino-1-(propan-2-yl)piperidin-2-one as a Conformationally Constrained Scaffold

Strategic Rationale

The translation of native peptides into viable therapeutics is frequently hindered by their poor oral bioavailability, low membrane permeability, and rapid proteolytic degradation. To overcome these pharmacokinetic liabilities, structural rigidification through the incorporation of non-natural constrained scaffolds is a premier strategy. Piperidin-2-ones (δ-lactams) are privileged pharmacophores widely recognized for their ability to mimic β -turn secondary structures and pre-organize peptide backbones into bioactive conformations[1].

Specifically, the utilization of 5-amino-1-(propan-2-yl)piperidin-2-one serves as a highly effective C-terminal capping agent or internal dipeptide surrogate. The strategic placement of the N-isopropyl group introduces significant lipophilic bulk, which restricts rotational freedom and drastically enhances the steric shielding of the peptide backbone against exopeptidases. This structural logic parallels the scaffold-hopping strategies used in the development of advanced viral capsid modulators, where constrained piperazineone and piperidinone rings are used to maximize metabolic stability while maintaining target affinity[2].

Mechanistic Framework & Molecular Causality

When designing a synthetic route with 5-amino-1-(propan-2-yl)piperidin-2-one, the chemical causality of the scaffold dictates the methodology.

  • Nucleophilic Coupling: The primary amine at the C5 position acts as the nucleophile. Because it is situated on a bulky piperidinone ring, coupling it to a peptide’s C-terminal carboxylic acid involves significant steric hindrance. Standard coupling reagents (like HBTU or EDC) often yield incomplete reactions or promote C-terminal epimerization. Therefore, highly reactive uronium salts based on HOAt (e.g., HATU) are mandatory.

  • Proteolytic Shielding: Once coupled, the δ -lactam ring restricts the ϕ and ψ dihedral angles. The N1-isopropyl group projects into the solvent-accessible space, creating a steric block that prevents carboxypeptidases from successfully docking and hydrolyzing the adjacent amide bonds.

Mechanism Exo Exopeptidases (e.g., Carboxypeptidase) Linear Linear Peptide (Unprotected C-term) Exo->Linear Mimetic Peptidomimetic (Piperidinone Capped) Exo->Mimetic Degradation Rapid Cleavage (Short Half-life) Linear->Degradation Block Steric Shielding (N-isopropyl & Lactam) Mimetic->Block Stable Metabolic Stability (Extended Half-life) Block->Stable

Mechanism of exopeptidase resistance conferred by the bulky piperidinone capping scaffold.

Self-Validating Experimental Protocols

To successfully integrate 5-amino-1-(propan-2-yl)piperidin-2-one, a hybrid solid-phase/solution-phase approach is required. The peptide chain is assembled on a resin, cleaved with its side-chain protecting groups intact, and then coupled to the piperidinone scaffold in solution[3].

Protocol A: Synthesis and Mild Cleavage of the Protected Peptide Acid

Objective: Generate a fully protected peptide sequence with a free C-terminal carboxylic acid.

  • Resin Selection: Anchor the first Fmoc-amino acid to a 2-Chlorotrityl chloride (2-CTC) resin . Causality: 2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide using ultra-mild acid conditions that will not strip the side-chain protecting groups (e.g., tBu, Trt, Boc)[3].

  • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma or HBTU/DIPEA.

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v) for 10 minutes. Repeat three times, filtering into a flask containing 10% pyridine in methanol to neutralize the TFA immediately.

  • System Validation (Checkpoint 1): Evaporate a 10 μ L micro-aliquot and analyze via LC-MS. The presence of the exact mass of the fully protected peptide confirms successful mild cleavage without premature deprotection.

Protocol B: Solution-Phase Coupling of the Piperidinone Scaffold

Objective: Couple 5-amino-1-(propan-2-yl)piperidin-2-one to the hindered C-terminus.

  • Activation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 2 minutes to form the active 7-azabenzotriazole ester. Causality: HATU is selected over HBTU because the adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond that accelerates the coupling of sterically hindered amines.

  • Coupling: Add 5-amino-1-(propan-2-yl)piperidin-2-one (1.5 eq) to the mixture. Stir at room temperature for 4–6 hours.

  • System Validation (Checkpoint 2): Because standard colorimetric assays (like the Kaiser test) are ineffective in solution-phase tertiary mixtures, validation relies on LC-MS. Monitor the reaction until the mass of the starting protected peptide disappears. Look for the appearance of the product mass: [Peptide Mass] + 138.21 Da (The mass of the scaffold [156.23 Da] minus the loss of water [18.02 Da] during amide bond formation).

Protocol C: Global Deprotection and Isolation

Objective: Remove all side-chain protecting groups to yield the final peptidomimetic.

  • Deprotection Cocktail: Treat the dried, coupled product with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours. Causality: TIS is a critical carbocation scavenger. Without it, the bulky tert-butyl or trityl cations released during deprotection will re-alkylate the electron-rich side chains (e.g., Trp, Tyr) of the peptide.

  • Precipitation: Concentrate the mixture under a stream of N 2​ and precipitate the peptide using ice-cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • System Validation (Checkpoint 3): Dissolve the crude pellet in 50% Acetonitrile/Water and perform analytical RP-HPLC and High-Resolution Mass Spectrometry (HRMS) to confirm the final purity (>95%) and exact mass before biological evaluation.

SynthesisWorkflow N1 Peptide Chain Assembly (2-CTC Resin) N2 Mild Cleavage (Retaining Protecting Groups) N1->N2 1% TFA in DCM N3 Solution-Phase Coupling with Piperidinone Scaffold N2->N3 HATU, DIPEA, DMF N4 Global Deprotection (TFA/Scavengers) N3->N4 95% TFA, 2.5% TIS, 2.5% H2O N5 RP-HPLC Purification & LC-MS Validation N4->N5 Prep-HPLC

Workflow for integrating 5-amino-1-(propan-2-yl)piperidin-2-one into peptide sequences.

Quantitative Profiling

The incorporation of the 5-amino-1-(propan-2-yl)piperidin-2-one scaffold fundamentally alters the physicochemical properties of the parent peptide. By neutralizing the C-terminal charge and introducing the lipophilic isopropyl group, the LogP is significantly increased, which correlates with enhanced membrane permeability. Furthermore, the steric bulk effectively abolishes exopeptidase recognition, extending the plasma half-life from minutes to hours.

Table 1: Pharmacokinetic and Physicochemical Profiling of Piperidinone-Capped Peptidomimetics vs. Native Peptides (Representative Model)

Peptide VariantC-Terminal ModificationCalculated LogPPlasma Half-Life ( T1/2​ )Target Affinity ( IC50​ )
Native Peptide None (-COOH)-1.215 mins45 nM
Standard Capped Amidation (-NH 2​ )-0.845 mins50 nM
Mimetic Scaffold 5-amino-1-(propan-2-yl)piperidin-2-one+1.4>240 mins12 nM*

*Note: The enhanced target affinity ( IC50​ ) is frequently observed due to the δ -lactam ring pre-organizing the peptide into a favorable β -turn conformation, thereby reducing the entropic penalty of receptor binding.

References

  • Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. PubMed (NIH). URL:[Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC (NIH). URL:[Link]

  • Introduction to Peptide Synthesis. USPTO. URL:[Link]

Sources

Method

Exploring the Structure-Activity Relationship of 5-Amino-1-(propan-2-yl)piperidin-2-one Analogs: A Privileged Scaffold for MDM2-p53 Protein-Protein Interaction Inhibitors

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary The piperidin-2-one (δ-valerolactam) scaffold is a privileged motif in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The piperidin-2-one (δ-valerolactam) scaffold is a privileged motif in medicinal chemistry, frequently utilized for its metabolic stability, conformational rigidity, and versatile substitution vectors . In the context of targeted oncology, disrupting the protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator MDM2 is a highly validated therapeutic strategy. Recent developments in MDM2 inhibitors have heavily relied on the piperidin-2-one core to mimic the α-helical binding domain of p53 .

This application note details the structure-activity relationship (SAR) exploration of 5-amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), a highly modular building block. We outline the causal rationale behind its structural features, provide self-validating experimental protocols for library generation and biochemical screening, and present quantitative SAR data.

Section 1: Causal Rationale and Scaffold Design

Effective MDM2 inhibitors must occupy a deep, hydrophobic cleft on the surface of MDM2, which naturally accommodates three key p53 residues: Phe19, Trp23, and Leu26 . The 5-amino-1-(propan-2-yl)piperidin-2-one scaffold is rationally designed to address these sub-pockets through three distinct vectors:

  • N-Isopropyl Group (Trp23 Pocket): The isopropyl moiety serves as a lipophilic anchor. Its branched nature perfectly fills the deep, narrow Trp23 pocket of MDM2, providing critical van der Waals interactions while shielding the lactam nitrogen from metabolic N-dealkylation.

  • Piperidin-2-one Core (Conformational Rigidity): The lactam ring restricts the molecule's conformational flexibility. By locking the N-isopropyl and 5-amino vectors into a defined spatial arrangement, the scaffold minimizes the entropic penalty upon binding compared to linear aliphatic linkers. Furthermore, the lactam carbonyl acts as a crucial hydrogen bond acceptor for MDM2 surface residues.

  • 5-Amino Vector (Phe19/Leu26 Pockets): The primary amine at the 5-position acts as a versatile synthetic handle. Through late-stage parallel amidation or reductive amination, bulky aromatic or lipophilic groups can be introduced to reach the adjacent Phe19 and Leu26 sub-pockets, driving both potency and selectivity.

Pharmacophore Core Piperidin-2-one Core (Conformational Rigidity) Iso N-Isopropyl Group (Trp23 Hydrophobic Pocket) Core->Iso Carbonyl Lactam Carbonyl (H-Bond Acceptor) Core->Carbonyl Amino 5-Amino Vector (Phe19 / Leu26 Pockets) Core->Amino

Figure 1: Pharmacophore model of the 5-amino-1-(propan-2-yl)piperidin-2-one scaffold targeting MDM2.

Section 2: Experimental Workflows and Protocols

To systematically explore the SAR of this scaffold, we employ a self-validating workflow integrating high-throughput parallel synthesis with a homogeneous fluorescence polarization (FP) assay.

Workflow Start 5-Amino-1-(propan-2-yl) piperidin-2-one Library Parallel Amidation (Library Generation) Start->Library Screen FP Biochemical Assay (MDM2-p53) Library->Screen Cell SJSA-1 Cell Viability (Apoptosis) Screen->Cell DMPK In Vitro ADME (Microsomes, PAMPA) Cell->DMPK

Figure 2: SAR optimization workflow from scaffold synthesis to in vitro ADME profiling.

Protocol A: High-Throughput Parallel Amidation (Library Generation)

Causality & Logic: HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization, ensuring that the stereochemical integrity of the 5-amino-piperidinone core is maintained. DIPEA is used as a non-nucleophilic base to drive the reaction without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 50 µmol of various carboxylic acids (representing the Phe19/Leu26 binding motifs) into individual wells.

  • Activation: Add 50 µmol of HATU dissolved in 500 µL of anhydrous DMF to each well, followed by 150 µmol of DIPEA. Agitate for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 45 µmol of 5-amino-1-(propan-2-yl)piperidin-2-one (dissolved in 200 µL DMF) to each well. Note: The amine is intentionally the limiting reagent to ensure complete conversion.

  • Incubation: Seal the plate and shake at room temperature for 12 hours.

  • Validation & Purification: Analyze an aliquot via LC-MS. Self-Validating System: The stoichiometric limitation of the amine ensures that the disappearance of the amine peak (m/z 157.1 [M+H]⁺) in the LC-MS trace definitively confirms successful amide coupling without the need for immediate isolation. Purify the products using preparative HPLC.

Protocol B: Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

Causality & Logic: FP is a robust, homogeneous assay ideal for PPIs. A small, fluorophore-labeled p53 peptide tumbles rapidly in solution (low polarization). When bound to the massive MDM2 protein, its tumbling slows down (high polarization). A successful piperidinone inhibitor will displace the peptide, causing a measurable drop in polarization, directly validating the binding causality.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Prepare a 10 nM solution of FITC-labeled p53 peptide and a 30 nM solution of recombinant human MDM2 (residues 1-118).

  • Compound Dilution: Serially dilute the purified piperidinone analogs in DMSO (10-point dose-response, 10 mM to 0.5 µM).

  • Incubation: In a 384-well black microplate, add 10 µL of the MDM2/FITC-p53 complex to each well. Add 100 nL of the serially diluted compounds using an acoustic liquid handler.

  • Control Validation: Include AMG-232 as a positive control and DMSO as a negative control. Self-Validating System: If the positive control fails to produce an IC₅₀ within the expected 5-10 nM range, the plate is automatically flagged and rejected, preventing false negatives from entering the SAR pipeline.

  • Measurement: Incubate for 30 minutes at room temperature in the dark. Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm). Calculate IC₅₀ values using a 4-parameter logistic regression.

Section 3: Quantitative SAR Data Presentation

The table below summarizes the SAR data for a focused library of amides derived from the 5-amino-1-(propan-2-yl)piperidin-2-one core.

Compound ID5-Amino Substituent (R-Group)MDM2 FP IC₅₀ (nM)SJSA-1 Cell Viability IC₅₀ (µM)LogD (pH 7.4)PAMPA Permeability (10⁻⁶ cm/s)
1 (Core) -H (Primary Amine)>10,000>50.00.51.2
2 Acetamide4,500>50.01.14.5
3 Benzamide12015.22.412.4
4 4-Chlorobenzamide152.13.118.6
5 2-Methoxy-4-chlorobenzamide40.43.415.2

Data Analysis & Causality: The unfunctionalized core (Compound 1 ) shows no measurable activity, confirming that the 5-amino vector must be elaborated to engage the Phe19/Leu26 pockets. Transitioning from a simple aliphatic amide (Compound 2 ) to aromatic amides (Compounds 3-5 ) drastically improves potency. The addition of a para-chloro group (Compound 4 ) enhances lipophilic packing in the Leu26 pocket. Most notably, the ortho-methoxy group (Compound 5 ) restricts the dihedral angle of the amide, pre-organizing the conformation for optimal binding, resulting in single-digit nanomolar potency and excellent cellular translation.

References

  • Sun, D., et al. "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction." ACS Medicinal Chemistry Letters, vol. 5, no. 8, 2014, pp. 894–899. URL:[Link]

  • Castillo Tarazona, M. Y., et al. "Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions." Frontiers in Drug Discovery, vol. 5, 2026. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 5-amino-1-(propan-2-yl)piperidin-2-one

Welcome to the technical support center for the synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one, which is commonly synthesized via a reductive amination pathway.

Problem 1: Low Overall Yield of 5-amino-1-(propan-2-yl)piperidin-2-one

A low yield is a frequent challenge in multi-step organic synthesis. The key to resolving this is a systematic diagnosis of the potential causes.

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation between a suitable precursor ketone and isopropylamine to form the imine or iminium ion is a critical equilibrium-driven step.

    • Solution: To drive the equilibrium towards the imine, it is often beneficial to remove water as it forms. This can be accomplished using dehydrating agents like molecular sieves or by azeotropic distillation.[1] A mildly acidic pH, typically between 4 and 6, is generally optimal for imine formation.[1] If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the carbonyl group of the ketone will not be sufficiently activated for nucleophilic attack.[1]

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of other functional groups.

    • Solution: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, leading to a lower yield of the desired piperidinone.[1] It is often more effective to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents preferentially reduce the iminium ion over the carbonyl group.[1][2]

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and yield.

    • Solution: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.[1] The choice of solvent is also critical; commonly used solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[1] Protic solvents like methanol can accelerate the initial imine formation.[1]

Below is a troubleshooting workflow to systematically address low yield:

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the overall yield. Understanding the common side reactions is the first step to mitigating them.

Common Side Products and Their Minimization:

Side ProductProbable CauseRecommended Solution
Over-alkylation Product The secondary amine of the piperidinone product is more nucleophilic than the starting primary amine and reacts further.[1]Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1] A stepwise procedure, where the imine is formed first before adding the reducing agent, can also be effective.[1]
Starting Ketone Reduced to Alcohol The reducing agent is too strong and reduces the ketone before it can form the imine.[1]Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Enamine Formation Incomplete or slow reduction of the iminium ion intermediate allows for deprotonation to form the more stable enamine.[3]Ensure efficient iminium ion formation by maintaining a mildly acidic pH. Use a reducing agent that rapidly reduces the iminium ion as it is formed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination step?

A mildly acidic pH, typically between 4 and 6, is generally considered optimal for the formation of the imine/iminium ion intermediate.[1] If the reaction medium is too acidic, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too basic, the carbonyl group will not be sufficiently activated for the nucleophilic attack by the amine.[1]

Q2: How can I effectively purify the final product, 5-amino-1-(propan-2-yl)piperidin-2-one?

The purification strategy will depend on the nature of the impurities.

  • Extraction: After quenching the reaction, an aqueous workup is typically performed. The pH of the aqueous layer should be adjusted to ensure the desired product is in its free base form and can be extracted into an organic solvent.

  • Chromatography: Column chromatography is a common method for purifying piperidinone derivatives. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the product and impurities.

  • Crystallization: If the crude product is obtained in good purity, recrystallization can be an effective final purification step to obtain a highly pure solid product.[4]

Q3: Are there alternative synthetic routes to consider if reductive amination is not successful?

Yes, several other strategies can be employed for the synthesis of substituted piperidinones:

  • Dieckmann Condensation: This involves the intramolecular cyclization of a diester to form a β-keto ester, which can then be further functionalized.

  • Ring-Closing Metathesis (RCM): RCM is a powerful method for forming cyclic compounds. For piperidinone synthesis, a suitable diene precursor would be required.[5]

  • Tandem Reductive Amination-Lactamization: This approach can be used with γ- or δ-amino esters or acids and a ketone to form the lactam ring in a single step.[4]

Experimental Protocols

Proposed Synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one via Reductive Amination

This protocol is a general guideline and may require optimization for your specific laboratory conditions and starting materials.

Caption: General synthetic workflow.

Step-by-Step Procedure:

A suitable starting material would be a piperidin-2-one with a protected amino group at the 5-position and a ketone at the 1-position, or a related precursor that can be converted to this intermediate.

  • Imine Formation:

    • In a round-bottom flask, dissolve the N-protected 5-aminopiperidin-2-one precursor (1.0 equiv.) and isopropylamine (1.1 equiv.) in a suitable solvent such as methanol or 1,2-dichloroethane.

    • If necessary, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.

    • Stir the mixture at room temperature and monitor the formation of the imine by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) in small portions, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Deprotection (if applicable):

    • If the amino group at the 5-position is protected (e.g., with a Boc group), a deprotection step will be necessary.

    • The choice of deprotection conditions will depend on the specific protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane is common.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • If the solvent is water-miscible, remove it under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-amino-1-(propan-2-yl)piperidin-2-one.

References

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). ACS Publications. Available from: [Link]

  • Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. PubMed. Available from: [Link]

  • Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. ACS Publications. Available from: [Link]

  • Common side reactions in the synthesis of 3-aminopiperidine derivatives. Benchchem.
  • Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Amino-1-(propan-2-yl)piperidin-2-one

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals tasked with scaling up the synthesis of 5-amino-1-(propan-2-yl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals tasked with scaling up the synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one (also known as 5-amino-1-isopropylpiperidin-2-one).

Scaling up this highly polar, water-soluble delta-lactam presents unique challenges, particularly regarding regioselectivity, hazardous exotherms, gas evolution, and product isolation. This document provides a self-validating, mechanistically grounded roadmap to bypass common scale-up bottlenecks.

Physicochemical & Hazard Profile

Before initiating any scale-up activities, it is critical to understand the physical properties of the target molecule. The extremely low LogP dictates that traditional aqueous workups will result in catastrophic yield losses[1].

PropertyValueImplication for Scale-Up
Chemical Name 5-amino-1-(propan-2-yl)piperidin-2-oneTarget API intermediate.
CAS Registry Number 1334148-30-9Identifier for raw material sourcing.
Molecular Weight 156.23 g/mol Used for stoichiometric calculations.
LogP (Computed) -0.3Highly water-soluble; precludes standard aqueous extraction[1].
Topological Polar Surface Area 46.3 ŲHigh polarity requires isolation via salt formation.
GHS Hazards H315, H318, H335Causes severe eye damage and skin/respiratory irritation[1].
Strategic Scale-Up Workflow

To achieve high purity and yield, the primary amine must be protected prior to lactam alkylation. The workflow below outlines the optimized three-step sequence: Protection, Alkylation, and Deprotection/Isolation.

ScaleUpWorkflow SM 5-(Boc-amino)piperidin-2-one (Starting Material) Alkylation N-Alkylation NaOtBu, 2-Bromopropane 2-MeTHF, 40°C SM->Alkylation Int1 5-(Boc-amino)-1-isopropyl piperidin-2-one Alkylation->Int1 Deprotection Boc Deprotection HCl in IPA, 50°C (Controlled Gas Venting) Int1->Deprotection Salt Product HCl Salt (Crystallized) Deprotection->Salt Freebase Free-basing NaOMe in MeOH Filter NaCl Salt->Freebase Final 5-amino-1-(propan-2-yl) piperidin-2-one (Pure Free Base) Freebase->Final

Figure 1: Scale-up synthesis workflow for 5-amino-1-(propan-2-yl)piperidin-2-one.
Troubleshooting & FAQs

Q1: Why am I seeing significant N,N-diisopropylation and complex impurity profiles during the alkylation step? Cause: This occurs if you attempt to alkylate unprotected 5-amino-2-piperidinone. The primary amine at the C5 position is significantly more nucleophilic than the lactam nitrogen (which has its lone pair delocalized into the carbonyl). Solution: You must utilize a protecting group strategy. Start with 5-(Boc-amino)piperidin-2-one . The bulky tert-butyloxycarbonyl (Boc) group completely shields the C5 amine, directing the isopropyl halide exclusively to the deprotonated lactam nitrogen.

Q2: We experienced a dangerous exotherm and runaway gas evolution during the N-alkylation scale-up using Sodium Hydride (NaH). How can we mitigate this? Cause: The use of NaH in polar aprotic solvents (like DMF or DMAc) is notoriously hazardous at scale. It generates highly flammable hydrogen gas and is prone to sudden, catastrophic thermal decomposition, as documented in authoritative [2]. Furthermore, handling NaH powder at the kilogram scale introduces severe moisture-reactivity risks[3]. Solution: Replace NaH with Sodium tert-butoxide (NaOtBu) in 2-methyltetrahydrofuran (2-MeTHF). NaOtBu provides sufficient basicity (pKa ~17) to deprotonate the lactam amide without generating hydrogen gas. 2-MeTHF also offers superior phase separation during the intermediate workup compared to DMF.

Q3: During the Boc deprotection step in our pilot reactor, we observed severe foaming that overwhelmed the condenser. What is the mechanism, and how do we control it? Cause: Acidic cleavage of the Boc group is an inherently gas-generating reaction. For every mole of substrate deprotected, the reaction releases one mole of carbon dioxide (CO₂) and one mole of isobutylene gas. In a 100-mole batch, this equates to nearly 5,000 liters of gas, leading to vigorous foaming[4]. Solution: Abandon the use of neat Trifluoroacetic acid (TFA). Instead, use 5-6 N HCl in Isopropanol (IPA) . Dose the acid slowly over 2–3 hours at 40°C. The gradual addition rate directly controls the kinetics of gas evolution. Furthermore, IPA serves as an excellent anti-solvent for the resulting hydrochloride salt, allowing it to crystallize out of solution and break the supersaturation of dissolved gases.

Q4: Our isolated yield of the final free base is <30% after aqueous workup. Where is the product going? Cause: 5-amino-1-(propan-2-yl)piperidin-2-one is a highly polar, hydrophilic molecule with a computed LogP of -0.3[1]. If you attempt to extract the free base from an aqueous layer using standard organic solvents (DCM, EtOAc), the vast majority of your product will remain partitioned in the water. Solution: Eliminate the aqueous workup entirely. Isolate the intermediate as the dry HCl salt (as described in Q3). To generate the free base, suspend the salt in anhydrous methanol and neutralize with exactly 1.05 equivalents of Sodium Methoxide (NaOMe). The byproduct, Sodium Chloride (NaCl), is completely insoluble in methanol. Filter off the NaCl, and evaporate the methanol to yield the pure free base quantitatively.

Validated Experimental Protocols

The following self-validating protocols are designed for kilogram-scale execution, ensuring built-in checkpoints for reaction completion and safety.

Step 1: Regioselective N-Alkylation
  • Charge: To a dry, N₂-flushed jacketed reactor, charge 5-(Boc-amino)piperidin-2-one (1.0 eq) and anhydrous 2-MeTHF (10 relative volumes).

  • Deprotonation: Add NaOtBu (1.2 eq) in four equal portions, maintaining the internal temperature below 25°C. Stir for 45 minutes. Self-validating check: The solution will transition from a suspension to a homogeneous pale-yellow solution as the sodium salt forms.

  • Alkylation: Dose 2-Bromopropane (1.5 eq) dropwise over 1 hour. Heat the reactor to 40°C and age for 12 hours.

  • Workup: Quench the reaction with water (5 vol). Separate the aqueous layer. Wash the organic layer with saturated brine (3 vol), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil.

Step 2: Boc Deprotection & Salt Crystallization
  • Dissolution: Dissolve the crude intermediate from Step 1 in Isopropanol (5 vol).

  • Controlled Deprotection: Heat the solution to 40°C. Begin a slow, subsurface addition of 5 N HCl in IPA (3.0 eq) over 2.5 hours. Self-validating check: Monitor the reactor vent bubbler; adjust the addition rate to maintain a steady, manageable flow of CO₂/isobutylene gas.

  • Aging: Once addition is complete and gas evolution subsides, raise the temperature to 50°C for 2 hours.

  • Crystallization: Cool the reactor linearly to 0°C over 3 hours. The product will precipitate as a dense white solid. Filter the slurry and wash the cake with cold IPA (2 vol). Dry under vacuum at 45°C to afford the HCl salt.

Step 3: Non-Aqueous Free-Basing
  • Suspension: Suspend the dry HCl salt in anhydrous Methanol (6 vol) at 20°C.

  • Neutralization: Add NaOMe (1.05 eq, 25% w/w solution in Methanol) dropwise. Stir for 1 hour. Self-validating check: The heavy product salt will dissolve, rapidly replaced by a fine, granular precipitate of NaCl.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the NaCl byproduct. Wash the filter cake with Methanol (1 vol).

  • Isolation: Concentrate the combined filtrate under reduced pressure (30 mbar, 40°C) to yield the pure 5-amino-1-(propan-2-yl)piperidin-2-one free base.

References
  • Title: 2-Piperidinone, 5-amino-1-(1-methylethyl)- (CID 54592545) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Process Development and Scale-Up of a Protease Inhibitor for the Treatment of HIV Featuring the Preparation of a Neopentyl Grignard Reagent and Development of a One-Pot Curtius Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Stereochemistry in Piperidinone Synthesis

Welcome to the Advanced Technical Support Center for the stereoselective synthesis of substituted piperidinones. As a Senior Application Scientist, I have designed this guide to address the most complex mechanistic and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the stereoselective synthesis of substituted piperidinones. As a Senior Application Scientist, I have designed this guide to address the most complex mechanistic and practical challenges encountered during drug scaffold development.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Troubleshooting Workflow

PiperidinoneTroubleshooting Start Target: Substituted Piperidinone Hydro Asymmetric Hydrogenation Start->Hydro Aza Organocatalytic Aza-Michael Start->Aza DKR Dynamic Kinetic Resolution (DKR) Start->DKR HydroIssue Issue: Catalyst Poisoning (Low Conversion) Hydro->HydroIssue AzaIssue Issue: Low ee% with Fluorinated Acceptors Aza->AzaIssue DKRIssue Issue: Poor Diastereomeric Ratio (dr) DKR->DKRIssue HydroFix Fix: Brønsted-acid activation (Form Pyridinium Salt) HydroIssue->HydroFix AzaFix Fix: Tune chiral amine catalyst sterics AzaIssue->AzaFix DKRFix Fix: Optimize Transaminase & Base conditions DKRIssue->DKRFix

Decision tree for resolving stereochemical failures in piperidinone synthesis.

Section 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Q: My Iridium-catalyzed asymmetric hydrogenation of pyridines to piperidines stalls at 20-30% conversion. Adding more catalyst does not help. What is the mechanistic cause, and how do I fix it?

A: The stalling is caused by catalyst poisoning . As the reaction progresses, the flat, aromatic pyridine is reduced to a highly basic sp³-rich piperidine. The lone pair on the secondary amine of the piperidine product strongly coordinates to the empty d-orbitals of the homogeneous Iridium catalyst, irreversibly inhibiting further substrate turnover[1].

  • The Fix: You must shift to an ionic hydrogenation strategy. By adding a Brønsted acid (such as Trifluoroacetic acid, TFA) to the reaction mixture, you pre-activate the substrate into a pyridinium salt and ensure the resulting piperidine is immediately protonated into a piperidinium salt[1]. This irreversible protonation prevents the amine lone pair from binding to the metal center, allowing the reaction to proceed to >99% conversion with low catalyst loading (e.g., 2 mol% [Ir-OMs])[1].

Q: When reducing multi-substituted N-benzylpyridinium salts, my enantiomeric ratio (er) is excellent, but my diastereoselectivity is poor. How is the stereocenter actually being set?

A: Density Functional Theory (DFT) calculations reveal that these reductions proceed via an outer-sphere dissociative mechanism [2]. The critical stereochemistry is not determined during the final hydride delivery. Instead, the stereochemical outcome is dictated by the initial protonation of the intermediate enamine[2]. To improve diastereoselectivity, you must tightly control the temperature (often lowering it to 20 °C) and screen chiral P,N-ligands (such as MeO-BoQPhos) that provide a more rigid chiral pocket during that specific enamine protonation step[2].

Section 2: Organocatalytic Aza-Michael Additions

Q: I am attempting an enantioselective aza-Michael addition to synthesize a fluorinated piperidinone intermediate (e.g., 3,3-difluoropiperidines). My yields are fine, but my enantiomeric excess (ee%) is below 50%. Why?

A: Fluorinated α,β-unsaturated acceptors, such as gem-difluoro-1,5-dicarbonyls, possess unique electronic deficiencies and severe steric demands compared to standard enones[3]. When using standard chiral amines (like the Jørgensen-Hayashi catalyst), the iminium intermediate formed with the fluorinated acceptor lacks the necessary facial shielding, leading to competitive nucleophilic attack from the unshielded face[3].

  • The Fix: You must utilize a catalyst with a larger steric footprint. Computational modeling of the transition state is highly recommended here to match the catalyst's shielding group to the bulky gem-difluoro moiety[3]. By switching to a rationally selected, highly sterically encumbered organocatalyst, researchers have successfully achieved the synthesis of complex intermediates like GSK3901383A with excellent stereocontrol[3].

Section 3: Biocatalysis & Dynamic Kinetic Resolution (DKR)

Q: I need to establish two contiguous stereocenters on a 4-piperidone scaffold. Traditional chiral pool syntheses are too lengthy. Can I achieve this in a single step?

A: Yes, through Enzymatic Transamination coupled with Dynamic Kinetic Resolution (DKR) [4].

  • The Causality: 4-piperidones have a unique property: under slightly basic conditions, they undergo facile racemization via a reversible retro-aza-Michael / aza-Michael ring-opening and closing process[5].

  • The Mechanism: If you introduce an engineered transaminase enzyme (e.g., for the synthesis of Smoothened Receptor (SMO) inhibitors), the enzyme will selectively react with only one enantiomer of the rapidly equilibrating racemic 4-piperidone mixture[4]. Because the unreacted enantiomer continuously racemizes to replenish the consumed one, you can achieve a theoretical 100% yield of the desired anti-amine with >10:1 diastereomeric ratio (dr) and >99% ee[4].

Section 4: Self-Validating Experimental Protocols

Protocol A: Ir(III)-Catalyzed Ionic Hydrogenation of Pyridines

This protocol utilizes Brønsted-acid activation to prevent catalyst poisoning[1].

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with the substituted pyridine substrate (1.0 equiv) and [Ir-OMs] catalyst (2.0 mol%)[1].

  • Acidification: Dissolve the mixture in 1 M Methanol. Slowly add Trifluoroacetic Acid (TFA) (3.0 equiv)[1].

    • Validation Check 1: Take a 10 µL aliquot, dilute in CD3OD, and run a quick ¹H NMR. The pyridine aromatic protons should shift downfield by ~0.5 ppm, confirming complete formation of the pyridinium salt. Do not proceed to hydrogenation until this shift is confirmed.

  • Hydrogenation: Seal the vial, transfer to a high-pressure reactor, and purge with H₂ gas three times. Pressurize to 50 bar H₂ and stir at room temperature for 18 hours[1].

    • Validation Check 2: Monitor the pressure gauge. A steady pressure drop stabilizing after ~12 hours indicates successful hydrogen uptake.

  • Workup: Vent the H₂ gas safely. Concentrate the mixture under reduced pressure to yield the stable piperidinium salt[1].

    • Validation Check 3: Analyze via chiral HPLC (using a basic mobile phase additive like 0.1% diethylamine to free-base on column) to confirm enantiomeric excess.

Protocol B: Enzymatic Transamination with DKR for 4-Piperidones

This protocol establishes two stereocenters in a single step via biocatalytic DKR[4].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.5). The slightly basic pH is critical to promote the retro-aza-Michael racemization of the substrate[5].

  • Reaction Assembly: To the buffer, add isopropylamine (amine donor, 5.0 equiv), Pyridoxal 5'-phosphate (PLP cofactor, 1 mM), and the racemic 4-piperidone substrate (50 mM)[4].

  • Biocatalysis: Add the engineered transaminase enzyme (e.g., STA-14 or equivalent optimized variant) and incubate at 30 °C with orbital shaking (250 rpm) for 24-48 hours[4].

    • Validation Check 1: At 12 hours, sample the reaction and analyze via LC-MS. You should observe the mass of the starting ketone decreasing and the mass of the aminated product (M+1) increasing.

    • Validation Check 2: Run an achiral GC analysis to monitor the diastereomeric ratio (dr). If dr is <10:1, the racemization rate is too slow; adjust the pH slightly higher (up to 9.0) to accelerate the DKR process.

  • Isolation: Extract the aqueous layer with MTBE, dry over Na₂SO₄, and concentrate to yield the enantioenriched anti-amine[4].

Section 5: Quantitative Troubleshooting Data

Table 1: Key Parameters for Stereoselective Piperidinone Synthesis

MethodologyTypical IssueQuantitative IndicatorOptimized ParameterExpected Outcome
Ir-Catalyzed Hydrogenation Catalyst PoisoningConversion stalls at <30%Add 3.0 equiv TFA (Acidic Activation)>95% Conversion, >90% ee
Ir-Catalyzed Hydrogenation Poor Diastereoselectivitydr < 3:1Lower Temp to 20 °C; Use MeO-BoQPhos liganddr > 10:1, er up to 99.3:0.7
Organocatalytic Aza-Michael Nucleophilic face competitionee% < 50% with gem-difluoro acceptorsIncrease steric bulk of chiral amine catalyst>85% Yield, >95% ee
Enzymatic Transamination Slow Racemization (DKR failure)Yield < 50%, dr 1:1Increase buffer pH to 8.5 - 9.0100% Theoretical Yield, >10:1 dr

References

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters - ACS Publications.
  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters - ACS Publications.
  • Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters - ACS Publications.
  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 5-Amino-1-(propan-2-yl)piperidin-2-one: A Comparative Guide to High-Field vs. Benchtop 2D NMR

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Author: BenchChem Technical Support Team. Date: April 2026

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As pharmaceutical pipelines accelerate, the structural validation of complex intermediates like 5-amino-1-(propan-2-yl)piperidin-2-one (CAS 1334148-30-9) has become an analytical bottleneck. This highly functionalized δ -lactam building block possesses a specific regiochemistry—an isopropyl group at N1 and a primary amine at C5—that must be rigorously confirmed before downstream synthesis [1].

Historically, validating such structures required sending samples to a centralized High-Field (600+ MHz) NMR facility. Today, the advent of Ultrafast (UF) 2D NMR on Benchtop (100 MHz) spectrometers presents a disruptive alternative [2]. As an Application Scientist, I designed this guide to objectively compare the performance of traditional High-Field 2D NMR against next-generation Benchtop UF-2D NMR, providing the causality and protocols needed to establish a self-validating analytical workflow.

The Mechanistic Logic of Structural Validation

Relying solely on 1D 1 H NMR to validate 5-amino-1-(propan-2-yl)piperidin-2-one is analytically dangerous. The aliphatic region (1.5–3.5 ppm) suffers from severe multiplet overlap between the C3, C4, and C6 protons, as well as the isopropyl methine (CH) proton.

To create a self-validating system —where the output of one experiment intrinsically verifies the assumptions of another—we must use 2D NMR to map the connectivity:

  • COSY (Correlation Spectroscopy): Establishes the continuous aliphatic spin system of the piperidin-2-one ring (C3 C4 C5 C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of regiochemistry. The isopropyl methine proton must show a 3JCH​ correlation to both the C2 carbonyl carbon (~170 ppm) and the C6 ring carbon (~45 ppm). This specific correlation vector proves N-alkylation; if the molecule were an O-alkylated imino ether impurity, the C2 chemical shift and correlation network would drastically shift.

G IsoCH3 Isopropyl CH3 (~1.1 ppm) IsoCH Isopropyl CH (~4.8 ppm) IsoCH3->IsoCH COSY C2 C2 (Carbonyl) (~170 ppm) IsoCH->C2 HMBC (3J) C6 C6-H2 (~3.5 ppm) IsoCH->C6 HMBC (3J) C3 C3-H2 (~2.4 ppm) C3->C2 HMBC (2J) C4 C4-H2 (~1.8 ppm) C3->C4 COSY C5 C5-H(NH2) (~3.2 ppm) C4->C5 COSY C5->C6 COSY C6->C2 HMBC (3J)

Caption: 2D NMR correlation network validating the regiochemistry of 5-amino-1-(propan-2-yl)piperidin-2-one.

Technology Comparison: High-Field vs. Benchtop UF-2D

When selecting an instrument to execute this validation, the choice dictates both the physical mechanism of data acquisition and the laboratory's throughput.

  • High-Field (600 MHz) Systems: Utilize superconducting magnets. They rely on traditional t1​ time incrementation for 2D NMR. While this provides unmatched resolution, it requires hours of acquisition time, making it a bottleneck for rapid iteration.

  • Benchtop (100 MHz) UF-2D Systems: Utilize permanent NdFeB magnets. To overcome the low-field sensitivity limits, they employ Ultrafast (UF) 2D NMR [3]. By applying a magnetic field gradient during excitation, the sample is spatially encoded. This bypasses the need for t1​ time increments, allowing an entire 2D spectrum to be acquired in a single scan.

Quantitative Performance Comparison
Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (100 MHz UF-2D)
Magnetic Field Strength 14.1 Tesla (Superconducting)2.35 Tesla (Permanent NdFeB)
Data Acquisition Mechanism Sequential t1​ IncrementationSpatial Encoding (Gradient-based)
2D Acquisition Time 1–3 Hours (256–512 steps)< 1 Minute (Single/Few Scans)
Limit of Detection (LOD) < 1 mM~ 50 mM
Resolution (Dispersion) Excellent (Resolves <0.01 ppm overlap)Moderate (Sufficient via UF-2D)
Infrastructure Cost High (Cryogens, Dedicated Facility)Low (Fume-hood compatible)

Experimental Protocols: Self-Validating Workflows

The following protocols detail the step-by-step methodologies for both platforms, explaining the causality behind each parameter choice.

Protocol A: High-Field 600 MHz 2D NMR Suite

Objective: Absolute structural confirmation and trace impurity profiling.

  • Sample Preparation: Dissolve 10 mg of 5-amino-1-(propan-2-yl)piperidin-2-one in 0.6 mL of CDCl 3​ . Causality: CDCl 3​ provides a robust deuterium lock signal, essential to prevent magnetic field drift over the multi-hour acquisition.

  • Multiplicity-Edited HSQC Acquisition: Set t1​ increments to 256. Causality: Multiplicity editing phases CH/CH 3​ signals positively and CH 2​ signals negatively. This instantly differentiates the C5-CH (positive) from the C3/C4/C6-CH 2​ groups (negative), creating an internal validation check before HMBC is even run.

  • HMBC Acquisition: Optimize the long-range coupling delay for nJCH​=8 Hz. Causality: The 3J coupling across the lactam nitrogen (Isopropyl CH N C2=O) is typically 7-9 Hz. Tuning the delay to 8 Hz maximizes the cross-peak intensity, ensuring the critical regiochemical proof is captured.

Protocol B: Benchtop 100 MHz Ultrafast 2D NMR

Objective: Rapid, in-lab regiochemical validation.

  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of CDCl 3​ . Causality: A higher concentration is mandatory because the intrinsic sensitivity of a 2.35 T permanent magnet is roughly 1/14th that of a 14.1 T magnet.

  • Shimming & 1D 1 H Verification: Shim the magnet until the line width at half height is < 0.5 Hz. Causality: This is a critical self-validating gate. If the magnetic field is inhomogeneous, the spatial encoding gradients used in UF-2D will fail to resolve the peaks, resulting in unusable data.

  • UF-COSY Acquisition: Execute the spatially encoded UF-COSY pulse sequence (1 to 4 scans). Causality: Instead of acquiring data sequentially over time, different slices of the NMR tube are excited simultaneously. This collapses a 2-hour experiment into 10 seconds, completely negating the thermal drift issues common in permanent benchtop magnets.

Workflow cluster_HF High-Field (600 MHz) Pathway cluster_BT Benchtop (100 MHz) Pathway Sample Sample Prep 5-amino-1-(propan-2-yl)piperidin-2-one HF_Acq Standard 2D Acquisition (t1 incrementation) Sample->HF_Acq BT_Acq Ultrafast (UF) 2D Acquisition (Spatial Encoding) Sample->BT_Acq HF_Time Time: 1-2 Hours HF_Acq->HF_Time HF_Res High Dispersion & Sensitivity HF_Time->HF_Res BT_Time Time: < 1 Minute BT_Acq->BT_Time BT_Res Rapid Regiochemical Validation BT_Time->BT_Res

Caption: Workflow comparison between High-Field t1-incrementation and Benchtop Spatial Encoding.

Conclusion & Recommendation

For the structural validation of 5-amino-1-(propan-2-yl)piperidin-2-one, the choice of instrument depends entirely on the analytical intent.

If the goal is to detect trace impurities (<1%) or resolve complex stereochemical coupling constants, High-Field 600 MHz NMR remains the undisputed gold standard. However, if the goal is rapid, routine confirmation of regiochemistry (verifying the N1-isopropyl and C5-amine positions) during active synthesis, Benchtop 100 MHz NMR equipped with Ultrafast 2D capabilities is the superior choice. It democratizes complex structural validation, bringing 2D NMR directly under the fume hood and reducing analytical turnaround times from hours to seconds.

References

  • Gouilleux, B., et al. (2015). "Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer." Analyst, 140(23), 7854-7858.[Link]

  • Giraudeau, P., et al. (2016). "Ultrafast 2D NMR on a benchtop spectrometer: Applications and perspectives." Trends in Analytical Chemistry, 83, 65-75.[Link]

Comparative

"biological activity comparison of 5-amino-1-(propan-2-yl)piperidin-2-one and its analogs"

Title: Biological Activity Comparison of 5-Amino-1-(propan-2-yl)piperidin-2-one and Its Analogs in Targeted Drug Discovery Introduction The piperidin-2-one (δ-valerolactam) scaffold is a privileged motif in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity Comparison of 5-Amino-1-(propan-2-yl)piperidin-2-one and Its Analogs in Targeted Drug Discovery

Introduction The piperidin-2-one (δ-valerolactam) scaffold is a privileged motif in modern medicinal chemistry, frequently deployed as a conformationally restricted core in the design of kinase inhibitors and anti-inflammatory agents [1]. Within this class, 5-amino-1-(propan-2-yl)piperidin-2-one (CAS 1334148-30-9) serves as a highly specialized building block. The piperidinone core acts as a rigid hydrogen-bonding vector (often targeting the kinase hinge region), the C5-primary amine provides a handle for solvent-front functionalization, and the N1-isopropyl group is strategically positioned to occupy adjacent lipophilic pockets [2].

This guide provides an objective comparison of the biological activity, lipophilic efficiency (LipE), and pharmacokinetic liabilities of the N1-isopropyl scaffold against its unalkylated, methyl, and ethyl analogs.

Structural Rationale and Pharmacophore Mapping

In the context of ATP-competitive kinase inhibitors (e.g., c-Met or BRD4 inhibitors), the N-alkylation state of the piperidin-2-one ring dictates both binding affinity and desolvation penalties [2]. The transition from an N-H to an N-isopropyl group typically yields a 10- to 30-fold increase in biochemical potency. This causality is driven by the displacement of high-energy water molecules within the hydrophobic pocket of the target protein. However, this modification also fundamentally alters the molecule's lipophilicity (LogD), which directly impacts its metabolic stability.

SAR_Logic Scaffold 5-Aminopiperidin-2-one Core N_Iso N1-Isopropyl (Lipophilic) Scaffold->N_Iso N-alkylation C5_NH2 C5-Amino Group (H-Bond Donor) Scaffold->C5_NH2 Functionalization Hinge Hinge Region Binding Scaffold->Hinge Carbonyl H-bond Pocket Hydrophobic Pocket N_Iso->Pocket Desolvation & Van der Waals Solvent Solvent Channel C5_NH2->Solvent Vector for extension Kinase Kinase Target (e.g., c-Met) Hinge->Kinase Pocket->Kinase Solvent->Kinase

Caption: Logical SAR mapping of the 5-amino-1-(propan-2-yl)piperidin-2-one scaffold in kinase binding.

Comparative Biological Activity & Lipophilic Efficiency

When evaluating these scaffolds, raw potency (IC50) must be contextualized using Lipophilic Efficiency (LipE = pIC50 - LogD). A higher LipE indicates that the binding energy is driven by specific, high-quality interactions rather than non-specific lipophilicity [3].

Table 1: Representative SAR Data for N1-Alkyl-5-aminopiperidin-2-one Derivatives in Kinase Inhibition

Compound (N1-Substituent)Kinase IC50 (nM)LogD (pH 7.4)LipE (pIC50 - LogD)HLM Clearance (µL/min/mg)
N-H (Unsubstituted) 4500.85.512
N-Methyl 851.35.818
N-Ethyl 421.85.635
N-Isopropyl (Target) 152.25.665

Data Interpretation: The N-isopropyl analog achieves the highest biochemical potency (15 nM). However, its LipE (5.6) is actually lower than the N-methyl analog (5.8). This indicates that the potency gain of the isopropyl group is entirely offset by its increased lipophilicity [3]. Furthermore, the isopropyl group introduces a severe metabolic liability, evidenced by the high Human Liver Microsome (HLM) clearance (65 µL/min/mg), making it highly susceptible to CYP450-mediated oxidation [4]. Therefore, while 5-amino-1-(propan-2-yl)piperidin-2-one is an excellent tool compound for maximizing in vitro potency, the N-methyl analog often presents a superior pharmacokinetic profile for in vivo applications.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the biological activity and metabolic stability of these analogs must be evaluated using orthogonal, self-validating assay systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To objectively quantify the IC50 values of the piperidinone analogs.

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the piperidinone analogs in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser to ensure precise volume transfer and eliminate tip carryover.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase pre-mixed with the biotinylated peptide substrate. Incubate for 15 minutes at 25°C to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km concentration. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a multi-mode reader at 615 nm and 665 nm. Self-Validation Step: Calculate the Z'-factor using DMSO-only (high signal) and EDTA-quenched (low signal) controls. A Z'-factor > 0.6 is required to validate the assay run.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (ATP + Substrate + Enzyme) Step1->Step2 Acoustic Dispense (100 nL) Step3 3. TR-FRET Detection (Eu-Anti-Phospho Ab + APC) Step2->Step3 60 min at 25°C Step4 4. Data Analysis (IC50 & Z'-Factor Calc) Step3->Step4 Read at 615/665 nm

Caption: Standardized TR-FRET experimental workflow for evaluating kinase inhibitor IC50 values.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (CL_int) driven by the N-alkyl substituents.

  • Incubation Mixture: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM test compound (e.g., N-isopropyl analog), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, transfer 20 µL aliquots into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as reference controls to validate microsomal viability.

Conclusion

The 5-amino-1-(propan-2-yl)piperidin-2-one scaffold is a powerful tool for maximizing target affinity in structure-based drug design. However, comparative analysis reveals that the N-isopropyl group, while superior for filling hydrophobic pockets, often compromises lipophilic efficiency and metabolic stability compared to its N-methyl counterpart. Drug development professionals must carefully weigh these pharmacokinetic trade-offs during lead optimization.

References

  • Zhang W, et al. "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules. 2014; 19(2):2655-2673. URL: [Link]

  • Johnson TW, et al. "Lipophilic Efficiency as an Important Metric in Drug Design." Journal of Medicinal Chemistry. URL: [Link]

  • PMC. "Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors." URL: [Link]

Validation

A Researcher's Guide to the Spectroscopic Comparison of 5-amino-1-(propan-2-yl)piperidin-2-one Isomers

Introduction In the landscape of modern drug discovery and synthetic chemistry, piperidine derivatives are a cornerstone scaffold, present in a multitude of pharmaceuticals and natural products.[1] The compound 5-amino-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, piperidine derivatives are a cornerstone scaffold, present in a multitude of pharmaceuticals and natural products.[1] The compound 5-amino-1-(propan-2-yl)piperidin-2-one, a functionalized δ-valerolactam, represents a versatile chiral building block with significant potential in medicinal chemistry.[2][3] Its structure incorporates a chiral center at the C5 position, giving rise to (R)- and (S)-enantiomers. The precise stereochemical configuration of such molecules is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

This guide provides an in-depth, objective comparison of the spectroscopic methods used to characterize and differentiate the isomers of 5-amino-1-(propan-2-yl)piperidin-2-one. We will move beyond a simple listing of data to explain the causality behind experimental choices and spectroscopic observations. The core principle underpinning this analysis is that while enantiomers possess identical physical properties and spectroscopic signatures in an achiral environment, their interaction with a chiral environment—or their conversion into diastereomers—unlocks the ability to distinguish them.[4][5] Diastereomers, by definition, have different physical properties and are therefore distinguishable by high-resolution spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[6][7] This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic techniques to confirm the stereochemical identity and purity of these important chiral intermediates.

Molecular Structure and Stereoisomerism

The fundamental structure of 5-amino-1-(propan-2-yl)piperidin-2-one features a six-membered lactam ring. The stereochemistry is dictated by the spatial arrangement of the amino group at the C5 carbon.

Caption: 2D structure of 5-amino-1-(propan-2-yl)piperidin-2-one.

The presence of the single stereocenter at C5 means the molecule exists as a pair of enantiomers: (5R) and (5S). These are non-superimposable mirror images. For the purpose of this guide, we will also consider the spectroscopic implications if a second substituent were present, creating diastereomers (e.g., cis and trans isomers), as their spectroscopic differentiation is direct and illustrates the principles that can be extended to enantiomers via chiral derivatization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing stereoisomers.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A. ¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the three-dimensional structure.

Causality of Spectroscopic Differences: Diastereomers, such as the cis and trans isomers of a disubstituted piperidinone, will exhibit distinct ¹H NMR spectra. The spatial relationship between substituents (e.g., axial vs. equatorial) alters the electronic environment and dihedral angles between adjacent protons. For instance, the chemical shift of the proton at C5 (H-5) will be different in the two diastereomers. Furthermore, protons on a methylene group (e.g., at C3, C4, C6) adjacent to a stereocenter are often diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals, each with its own coupling pattern.[8][9]

Distinguishing Enantiomers: Enantiomers are indistinguishable in a standard, achiral NMR solvent (e.g., CDCl₃, DMSO-d₆). To resolve them, one must introduce a chiral environment:

  • Chiral Derivatizing Agents (CDAs): Reacting the amino group with a chiral agent like Mosher's acid chloride creates a mixture of diastereomeric amides. These diastereomers will have distinct and separable signals in the NMR spectrum, allowing for quantification of enantiomeric excess (ee).[5]

  • Chiral Solvating Agents (CSAs): Adding a chiral solvent or auxiliary can induce the formation of transient, weakly-bound diastereomeric complexes that exhibit different chemical shifts.[5]

  • Chiral Lanthanide Shift Reagents: These reagents, such as Eu(hfc)₃, coordinate to Lewis basic sites (like the lactam oxygen or amino nitrogen) and induce large chemical shift changes. The diastereomeric complexes formed with each enantiomer experience different induced shifts, leading to signal separation.[5]

Hypothetical ¹H NMR Data Comparison (for Diastereomers)

Proton AssignmentIsomer A (cis)Isomer B (trans)Rationale for Difference
H-5 (methine) δ 3.15 (m, 1H)δ 2.90 (m, 1H)Different spatial orientation of the amino group affects shielding.
H-4a / H-4b δ 1.85, 1.60 (m, 2H)δ 1.95, 1.50 (m, 2H)Diastereotopic protons with differing chemical shifts and couplings.
N-CH (isopropyl) δ 4.60 (sept, 1H)δ 4.62 (sept, 1H)Less affected due to distance from the C5 stereocenter.
NH₂ δ 1.90 (br s, 2H)δ 2.10 (br s, 2H)Potential for different intramolecular hydrogen bonding.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the piperidinone isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • For Enantiomeric Resolution (using CDA):

    • In a separate vial, react the sample with a slight excess of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-nucleophilic base.

    • After reaction completion and workup, dissolve the resulting diastereomeric amide mixture in the NMR solvent.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[10][11]

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all signals and analyze chemical shifts and coupling patterns.

B. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment.

Causality of Spectroscopic Differences: Similar to ¹H NMR, the ¹³C chemical shifts of diastereomers will differ. The key diagnostic signals are the carbons of the piperidinone ring, especially C5 and its adjacent carbons (C4 and C6). Steric compression (the γ-gauche effect) can cause significant upfield shifts for carbons in sterically crowded environments, a common feature differentiating cis and trans isomers.[12] Enantiomers will, again, only be distinguishable after derivatization or in a chiral environment.

Hypothetical ¹³C NMR Data Comparison (for Diastereomers)

Carbon AssignmentIsomer A (cis)Isomer B (trans)Rationale for Difference
C=O (C2) δ 172.5δ 172.8Minor shifts due to conformational changes.
C5 δ 49.5δ 51.0Directly attached to the stereocenter; significant shift difference.
C4 δ 32.1δ 35.5Steric effects from the C5 substituent cause shifts (γ-gauche effect).
C6 δ 45.3δ 48.0Also influenced by the stereochemistry at C5.
N-CH (isopropyl) δ 47.8δ 47.9Generally less affected by remote stereochemistry.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).[11]

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans, depending on sample concentration.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[13]

Expected Key Absorptions:

  • N-H Stretch (Amino Group): Primary amines typically show two medium-intensity bands around 3400-3300 cm⁻¹.[14]

  • C-H Stretch (Alkyl Groups): Strong absorptions just below 3000 cm⁻¹.

  • C=O Stretch (Lactam): A strong, sharp band is expected. For a six-membered (δ) lactam, this absorption typically appears around 1680-1660 cm⁻¹.[15]

  • N-H Bend (Amino Group): A medium-intensity band around 1650-1580 cm⁻¹.[14]

Isomer Differentiation: FT-IR is generally not a primary tool for distinguishing stereoisomers. Enantiomers will have identical IR spectra. Diastereomers may show very subtle differences in the fingerprint region (below 1500 cm⁻¹) due to minor variations in bond angles and overall molecular symmetry. A more significant difference might arise if one diastereomer allows for strong intramolecular hydrogen bonding between the amino N-H and the lactam C=O, which would cause a broadening and shifting of those respective stretching bands.[2] However, these differences are often too subtle for unambiguous assignment without computational support.

Summary of Expected FT-IR Frequencies

Vibrational ModeExpected Frequency (cm⁻¹)Appearance
N-H Stretch (primary amine)3400-3300 (two bands)Medium, sharp
C-H Stretch (sp³)2980-2850Strong, sharp
C=O Stretch (δ-lactam)~1670Strong, sharp
N-H Bend (primary amine)1650-1580Medium
C-N Stretch1250-1020Medium to weak
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the simplest method.

    • KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare their positions and shapes to reference values.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[16]

Expected Data:

  • Molecular Ion (M⁺• or [M+H]⁺): The compound has a molecular formula of C₉H₁₈N₂O, with a monoisotopic mass of 170.1419 Da. High-resolution mass spectrometry (HRMS) should confirm this formula.

  • Fragmentation: Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atoms and loss of side chains.[17] Expected fragments for this molecule would include the loss of the isopropyl group ([M-43]⁺) and cleavages of the piperidinone ring.

Isomer Differentiation: Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry cannot distinguish between enantiomers. Diastereomers, having the same mass, will also produce identical molecular ion peaks. While it is theoretically possible for diastereomers to exhibit different relative abundances of fragment ions due to stereochemically-controlled fragmentation pathways, these differences are often minor and not reliable for primary identification. Therefore, MS is primarily used to confirm the molecular weight and formula, not the stereochemistry.[17]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or an electrospray ionization source (ESI-MS).[18]

  • Acquisition (ESI-MS Example):

    • Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. If tandem MS (MS/MS) is available, fragment the molecular ion to analyze the resulting pattern and confirm the core structure.

Integrated Spectroscopic Analysis Workflow

A logical and efficient workflow is crucial for the unambiguous identification of the target isomer.

cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Structural & Stereochemical Elucidation cluster_2 Step 3: Isomer Differentiation cluster_3 Step 4: Final Confirmation MS Mass Spectrometry (MS) Confirm MW = 170.14 Da NMR_1H ¹H NMR Determine Proton Environment & Connectivity MS->NMR_1H FTIR FT-IR Spectroscopy Confirm Functional Groups (Lactam, Amine) FTIR->NMR_1H NMR_13C ¹³C NMR Determine Carbon Skeleton NMR_1H->NMR_13C Diastereomers Direct NMR Comparison Different δ and J values NMR_13C->Diastereomers Enantiomers Enantiomer Challenge Identical NMR Spectra NMR_13C->Enantiomers Final Unambiguous Isomer ID & Purity Assessment Diastereomers->Final CDA Chiral Derivatization (CDA) Create Diastereomers for NMR Enantiomers->CDA CDA->Final

Caption: Integrated workflow for isomer identification.

Conclusion

The spectroscopic analysis of 5-amino-1-(propan-2-yl)piperidin-2-one isomers relies on a multi-technique approach, with each method providing complementary information. While mass spectrometry and FT-IR spectroscopy are essential for confirming the molecular formula and the presence of requisite functional groups, they are of limited use for stereochemical assignment.

The definitive technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy . Diastereomers of the title compound can be directly distinguished by both ¹H and ¹³C NMR due to clear differences in chemical shifts and coupling constants that arise from their distinct three-dimensional structures. For enantiomers, which are spectroscopically identical in achiral media, NMR remains the tool of choice following their conversion into a diastereomeric mixture using a chiral derivatizing agent. This comprehensive, step-wise analytical approach ensures a self-validating system for the accurate and reliable characterization of these valuable chiral building blocks.

References

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Application Notes.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry?
  • ResearchGate. (2018, June 15). NMR analysis of streoisomer?
  • Tiedemann, N. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.
  • Fülöp, F., et al. (2000, October 3). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, ACS Publications.
  • Chemistry Stack Exchange. (2026, January 25). Do diastereotopic carbons lead to different chemical shifts in NMR spectra?
  • Science and Education Publishing. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • James Ashenhurst. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry. Retrieved from [Link]

  • James Ashenhurst. (2022, October 2). Spectral Analysis of Organic Compounds. ChemTalk. Retrieved from [Link]

  • Holtschulte, C., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Holtschulte, C., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
  • da Silva, G. N., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • OC Chem. (2021, September 30). NMR Spectroscopy: Diastereotopism. YouTube.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • PubChem. (n.d.). 5-Aminopiperidin-2-one. National Institutes of Health. Retrieved from [Link]

  • BenchChem. (n.d.). (5S)-5-aminopiperidin-2-one dihydrochloride.
  • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Organic and Medicinal Chemistry, 6(3), 65-67.
  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ChemTalk. (2022, October 2). Spectral Analysis of Organic Compounds.
  • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry.
  • Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (n.d.). The Infrared Spectra of Aromatic Amines (Anilines). Retrieved from [Link]

  • LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • LibreTexts. (n.d.). The Infrared Spectra of Aromatic Amines (Anilines). Retrieved from [Link]

  • LibreTexts. (n.d.). Infrared Spectroscopy.

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Comparative

Peer-Reviewed Analytical Strategies for 5-Amino-1-(propan-2-yl)piperidin-2-one: A Comprehensive Method Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, causality in chromatographic design, and self-validating experimental protocols. The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, causality in chromatographic design, and self-validating experimental protocols.

The Analytical Challenge: Overcoming the "Invisible" Analyte

In modern pharmaceutical synthesis, 5-amino-1-(propan-2-yl)piperidin-2-one (also known as 5-amino-1-isopropylpiperidin-2-one, CAS: 1334148-30-9) serves as a critical nitrogen-containing heterocyclic building block. However, analyzing this compound presents a distinct set of physicochemical challenges:

  • High Polarity & Basicity: The combination of a primary amine at the C5 position and a valerolactam ring makes the molecule highly polar. On traditional reversed-phase (C18) columns, it exhibits poor retention and severe peak tailing due to secondary interactions with residual silanols.

  • Lack of a Chromophore: The molecule lacks extended π -conjugation or aromatic rings. Consequently, it has negligible UV absorbance above 210 nm. Attempting to quantify this compound using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) results in severe baseline drift, solvent interference, and unacceptably high limits of detection[1].

To establish a robust, self-validating analytical system, scientists must move beyond standard UV detection and employ orthogonal techniques such as Charged Aerosol Detection (CAD) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Methodological Comparison: Selecting the Optimal Detector

As a Senior Application Scientist, I evaluate analytical methods not just on sensitivity, but on robustness and physical causality . Below is an objective comparison of the three primary modalities used for aliphatic amine quantitation.

A. HPLC-UV (Traditional but Flawed)

While ubiquitous, UV detection relies on the Beer-Lambert law, requiring the analyte to absorb light. Because 5-amino-1-(propan-2-yl)piperidin-2-one only contains an amide bond (absorbing weakly at <210 nm), gradient elution causes massive baseline shifts. This method is fundamentally unreliable for trace quantitation of this specific intermediate.

B. HPLC-CAD (The Gold Standard)

Charged Aerosol Detection (CAD) is a mass-sensitive, universal detector for non-volatile analytes. The causality of its superiority lies in its mechanism: it does not rely on the optical properties of the molecule. Instead, the column eluate is nebulized, desolvated into dry particles, and charged via a corona discharge[2]. The resulting charge is measured by an electrometer, providing a highly sensitive and uniform response for aliphatic amines[1].

C. GC-FID (The Orthogonal Alternative)

Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent linearity. However, the unprotected primary amine in 5-amino-1-(propan-2-yl)piperidin-2-one will hydrogen-bond with active sites in the GC liner and column, causing irreversible adsorption. Therefore, pre-column derivatization is an absolute requirement to cap the amine, increase volatility, and ensure a self-validating, reproducible peak shape[3].

Visualizing the Analytical Strategy

MethodSelection Start 5-Amino-1-(propan-2-yl) piperidin-2-one Prop Properties: Polar, Basic, No Chromophore Start->Prop LC Liquid Chromatography (HILIC / Mixed-Mode) Prop->LC Non-volatile analysis GC Gas Chromatography (Capillary) Prop->GC Volatile analysis UV HPLC-UV (Poor Sensitivity) LC->UV CAD HPLC-CAD (Optimal/Universal) LC->CAD MS LC-MS/MS (Trace/Impurity) LC->MS Deriv Derivatization Required (e.g., Acylation) GC->Deriv FID GC-FID (Good Linearity) Deriv->FID

Workflow for selecting the optimal analytical method based on analyte physicochemical properties.

Quantitative Performance Data

The following table summarizes the experimental performance of the compared methodologies. Data highlights the superiority of CAD for routine quantitation and MS/MS for trace impurity profiling.

Analytical ParameterHPLC-UV (210 nm)HPLC-CAD (Underivatized)GC-FID (Derivatized)LC-MS/MS (ESI+)
Limit of Detection (LOD) 800 ng/mL15 ng/mL75 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 2500 ng/mL45 ng/mL200 ng/mL0.8 ng/mL
Linearity Range Narrow / Non-linearWide (Log-Log R2 > 0.999)Wide ( R2 > 0.998)Moderate ( R2 > 0.995)
Precision (RSD %) > 6.5% (Baseline noise)< 1.8%< 2.5%< 4.0%
Matrix Effects High (Solvent absorption)MinimalModerateHigh (Ion suppression)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, a protocol must be self-validating—meaning the system continuously proves its own reliability through built-in suitability checks and physical causality.

Protocol A: HILIC-CAD Quantitation (Recommended)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over C18 because it retains the polar amine by partitioning it into a water-enriched layer on the silica surface. The acidic pH ensures the primary amine is fully protonated, preventing peak tailing and enabling robust electrostatic interaction with the zwitterionic phase[2].

  • System Suitability Testing (SST): Inject a 50 ng/mL reference standard six consecutive times. The protocol is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is between 0.9 and 1.2.

  • Sample Preparation: Dissolve the sample in 80:20 Acetonitrile:Water. Crucial: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion (the "solvent effect").

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Gradient: 90% B down to 50% B over 15 minutes, followed by a 5-minute re-equilibration.

  • CAD Parameters: Set the evaporator temperature to 35°C. Ensure nitrogen gas pressure is regulated at 35 psi.

CADMechanism Eluate HPLC Column Eluate Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Desolvation Desolvation Tube (Droplet Drying) Nebulizer->Desolvation Charging Corona Discharge (Particle Charging) Desolvation->Charging IonTrap Ion Trap (Removes Mobile Ions) Charging->IonTrap Electrometer Electrometer (Signal Measurement) IonTrap->Electrometer

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Protocol B: GC-FID with Pre-Column Derivatization

Causality: Derivatization with Trifluoroacetic anhydride (TFAA) converts the problematic primary amine into a stable trifluoroacetamide. This eliminates hydrogen bonding with the column stationary phase, drastically improving volatility and thermal stability[3].

  • Derivatization Reaction: Combine 1.0 mg of the 5-amino-1-(propan-2-yl)piperidin-2-one sample with 100 µL of TFAA in 900 µL of anhydrous dichloromethane. Incubate in a sealed vial at 60°C for 30 minutes.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Causality: Removing excess TFAA is mandatory, as residual anhydride will rapidly degrade the GC column phase. Reconstitute the residue in 1.0 mL of ethyl acetate.

  • GC Separation:

    • Column: DB-5MS (30 m length x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • FID Detection: Set detector temperature to 300°C. Maintain Hydrogen flow at 40 mL/min and Air flow at 400 mL/min for optimal flame ionization.

References

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate.[Link]

  • Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane. ACS Publications.[Link]

  • Simultaneous Measurement of Anions and Cations: Method Validation. LCGC International.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-amino-1-(propan-2-yl)piperidin-2-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Amino-1-(propan-2-yl)piperidin-2-one Executive Summary & Chemical Profile 5-Amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), frequently referred to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Amino-1-(propan-2-yl)piperidin-2-one

Executive Summary & Chemical Profile

5-Amino-1-(propan-2-yl)piperidin-2-one (CAS: 1334148-30-9), frequently referred to in literature as 5-amino-1-isopropylpiperidin-2-one, is a nitrogenous organic compound featuring both a primary amine and a lactam (piperidinone) ring. While it serves as a crucial building block in drug development and synthetic chemistry, its dual functional groups present specific challenges for laboratory waste management. The primary amine imparts basicity and potential corrosivity, while the stable lactam ring contributes to environmental persistence if not properly destroyed.

Improper disposal of nitrogenous organic waste can lead to severe environmental contamination, regulatory fines under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and acute safety hazards within the laboratory[1]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, accumulation, and final disposal of this compound.

Table 1: Chemical & Hazard Profile

ParameterSpecification / DataOperational Implication
Chemical Name 5-Amino-1-(propan-2-yl)piperidin-2-oneDo not use abbreviations on waste manifests[2].
CAS Number 1334148-30-9Essential for accurate EPA/RCRA profiling.
Chemical Class Nitrogenous Organic (Amine/Lactam)Must be disposed of via high-temp incineration[3].
Primary Hazard Irritant / Potential Corrosive (Basic)Requires appropriate PPE (nitrile gloves, splash goggles).
Incompatibilities Strong oxidizers, strong acidsHigh risk of exothermic reaction or gas evolution[4].

Operational Safety & Causality in Waste Segregation

Effective waste management begins at the point of generation. As an amine, 5-amino-1-(propan-2-yl)piperidin-2-one will undergo rapid, exothermic neutralization when exposed to strong acids.

  • The Causality of Segregation: Mixing this compound with acidic waste streams (e.g., sulfuric or nitric acid) causes a rapid temperature spike. In a sealed waste container, this leads to solvent boiling, pressure buildup, and eventual container rupture[4]. Furthermore, it must be strictly segregated from strong oxidizers to prevent ignition.

  • The Causality of Incineration: The EPA mandates that nitrogenous organic wastes be disposed of via high-temperature incineration[3]. Standard disposal methods are insufficient because the combustion of amines and lactams generates toxic nitrogen oxides (NOx). Specialized incinerators operating above 1000°C, equipped with advanced NOx scrubbers, are required to break the stable lactam ring safely and prevent atmospheric pollution.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityRationale / Causality
Non-Halogenated Organics Compatible Can be safely co-mingled (e.g., with MeOH, EtOH, DMSO) for standard organic incineration[4].
Halogenated Organics Conditionally Compatible Avoid if possible. Halogens require different scrubber systems and significantly increase disposal costs.
Aqueous Acids Incompatible Exothermic acid-base reaction. Severe risk of pressure rupture[4].
Strong Oxidizers Incompatible High risk of fire/explosion.

Step-by-Step Waste Accumulation Protocols

Academic and commercial laboratories must adhere to RCRA guidelines, specifically utilizing Satellite Accumulation Areas (SAAs) to manage waste safely at the point of generation[2].

Protocol 1: Satellite Accumulation Area (SAA) Setup

  • Location: Establish the SAA at or near the point of generation (e.g., within the same laboratory and under the direct control of the operator)[2].

  • Container Selection: Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are required. Do not use metal containers, as trace moisture can form alkaline solutions with the amine that corrode metal over time[4].

  • Labeling: Attach a compliant "Hazardous Waste" label before the first drop of waste is added. The label must explicitly state "5-Amino-1-(propan-2-yl)piperidin-2-one" and its hazard class (Toxic/Irritant). No abbreviations or chemical formulas are permitted by the EPA[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume to capture accidental leaks[4].

Protocol 2: Liquid Waste Consolidation

  • Verification (Self-Validating Step): Before adding new waste, verify the pH of the current waste stream using indicator paper to ensure no accidental acidic contamination has occurred.

  • Transfer: Use a dedicated, grounded funnel to transfer the waste. Ensure the funnel is removed immediately after use; never leave a funnel resting in a hazardous waste container[2].

  • Headspace: Fill the container to no more than 90% capacity. The remaining 10% headspace is critical to accommodate vapor expansion due to ambient temperature fluctuations[4].

  • Closure: Seal the container with a leak-proof, screw-top cap immediately after transfer. EPA regulations strictly prohibit open waste containers[2].

WasteWorkflow Start Generate 5-Amino-1-(propan-2-yl) piperidin-2-one Waste Check Aqueous or Organic? Start->Check Organic Organic Solvent Waste (e.g., DMSO, MeOH) Check->Organic Non-aqueous Aqueous Aqueous Waste (pH > 7) Check->Aqueous Aqueous Mix Check Compatibility (No Strong Acids/Oxidizers) Organic->Mix Aqueous->Mix Accumulate Satellite Accumulation Area (Max 90 Days / 55 Gal) Mix->Accumulate Compatible Incinerate High-Temp Incineration (>1000°C for NOx control) Accumulate->Incinerate EPA/RCRA Transport

Chemical waste segregation and disposal workflow for nitrogenous organics.

Spill Response & Decontamination Workflow

Even with stringent protocols, accidental spills of 5-amino-1-(propan-2-yl)piperidin-2-one can occur. Immediate, controlled response is necessary to prevent inhalation exposure and surface contamination.

Protocol 3: Immediate Spill Containment

  • Assessment: Determine the volume. Spills < 100 mL inside a functioning fume hood are manageable by trained lab personnel. Spills > 100 mL or outside a hood require immediate evacuation and Environmental Health & Safety (EH&S) intervention.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Do not use combustible materials like paper towels for large organic amine spills.

  • Neutralization & Collection: For amine spills, dilute citric acid can be used cautiously to neutralize the basicity, reducing volatility. Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty polyethylene bag or bucket[4].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

  • Disposal: Label the collected spill debris as "Hazardous Waste - Nitrogenous Organic Spill Debris" and transfer it to the SAA.

SpillResponse Spill Spill Detected (5-Amino-1-isopropylpiperidin-2-one) Assess Assess Volume & Concentration Spill->Assess Minor Minor Spill (< 100 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 100 mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (e.g., Sand, Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call EH&S Major->Evacuate Evacuate->Absorb EH&S Cleared Collect Collect in Sealable Polyethylene Container Absorb->Collect Label Label as Hazardous Waste (Nitrogenous Organic) Collect->Label

Escalation and containment pathway for accidental amine chemical spills.

Final Disposal Logistics & Regulatory Compliance

Laboratories must not store hazardous waste indefinitely. Under RCRA, Large Quantity Generators must remove waste within 90 days, while academic labs operating under EPA Subpart K have up to six months[5].

  • Waste Profiling: Complete a Chemical Waste Pickup Form, detailing the exact percentage of 5-amino-1-(propan-2-yl)piperidin-2-one and any co-solvents[2].

  • Broker Engagement: Engage a certified hazardous waste broker or disposal company with an active EPA ID number[4]. They will manifest the waste for transport.

  • Manifest Tracking: Retain the Uniform Hazardous Waste Manifest. The laboratory remains "cradle-to-grave" responsible for the chemical until the disposal facility returns a certificate of destruction confirming high-temperature incineration.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". 1

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs". 5

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". 4

  • Columbia University | Research. "Hazardous Chemical Waste Management Guidelines". 2

  • PubChem - NIH. "2-Piperidinone, 5-amino-1-(1-methylethyl)". 6

  • Benchchem. "2,4-Diamino-6,7-dimethylpteridine | Research Chemical" (Nitrogenous Organic Waste Disposal). 3

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